3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQVDHYFOWDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628910 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155600-99-0 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this document also includes a comparative analysis of closely related pyrazole derivatives to offer a predictive understanding of its characteristics. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their work with this molecule.
Core Chemical Properties
Currently, publicly available data for this compound is limited to its basic molecular identifiers.
| Property | Value | Source |
| Molecular Formula | C₄H₃Br₂N₃O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 284.89 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | Not Assigned | N/A |
Comparative Analysis with Structurally Related Compounds
To build a more complete profile of this compound, this section presents the known properties of three structurally similar compounds. These data can be used to estimate the physicochemical properties of the target compound.
| Property | 3,5-dibromo-4-nitro-1H-pyrazole | 3,5-dibromo-1-methyl-1H-pyrazole | 4-nitropyrazole |
| CAS Number | 104599-36-2[2][3][4][5] | 1361019-05-7[6][7] | 3034-50-2 |
| Molecular Formula | C₃HBr₂N₃O₂[2][5] | C₄H₄Br₂N₂[6][7] | C₃H₃N₃O₂ |
| Molecular Weight | 270.87 g/mol [2][5] | 239.90 g/mol [7] | 113.08 g/mol |
| Melting Point | Not Available | Not Available | 162-164 °C |
| Boiling Point | Not Available | 258.8 ± 20.0 °C at 760 mmHg[6] | Not Available |
| Physical State | Solid (predicted) | Liquid[6] | Solid |
Experimental Protocols
The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.
Proposed Synthesis
The synthesis of this compound can be envisioned as a multi-step process, likely starting from a more readily available pyrazole precursor. A potential synthetic route is outlined below, which involves the bromination, nitration, and methylation of the pyrazole ring. The order of these steps may be varied and would require experimental optimization.
Step 1: Synthesis of 3,5-dibromo-1H-pyrazole This can be achieved through the bromination of 1H-pyrazole.
-
Materials: 1H-pyrazole, bromine, acetic acid.
-
Procedure:
-
Dissolve 1H-pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled pyrazole solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3,5-dibromo-1H-pyrazole.
-
Step 2: Nitration of 3,5-dibromo-1H-pyrazole to yield 3,5-dibromo-4-nitro-1H-pyrazole The introduction of the nitro group at the C4 position is a key step.
-
Materials: 3,5-dibromo-1H-pyrazole, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 3,5-dibromo-1H-pyrazole to a cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for a few hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry to yield 3,5-dibromo-4-nitro-1H-pyrazole.
-
Step 3: Methylation of 3,5-dibromo-4-nitro-1H-pyrazole The final step is the addition of the methyl group to the pyrazole nitrogen.
-
Materials: 3,5-dibromo-4-nitro-1H-pyrazole, methyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
-
Procedure:
-
Suspend 3,5-dibromo-4-nitro-1H-pyrazole and potassium carbonate in acetone in a round-bottom flask.
-
Add methyl iodide and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The chemical shift of this peak would likely be in the range of 3.8-4.2 ppm, influenced by the electron-withdrawing effects of the bromine and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons will be significantly affected by the attached bromo and nitro groups. The carbon of the methyl group is expected to appear in the aliphatic region.
-
¹⁵N NMR: Nitrogen NMR could provide valuable information about the electronic environment of the three nitrogen atoms in the pyrazole ring and the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum will be useful for identifying the key functional groups. Expected characteristic absorption bands include:
-
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9][10]
-
C-N stretching vibrations.
-
C-H stretching and bending vibrations of the methyl group.
-
The C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and elemental composition.
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 284.89.
-
Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. There will be peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.[11][12][13]
-
Fragmentation patterns can provide further structural information.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
General Experimental Workflow for Characterization
Caption: General workflow for the characterization of a newly synthesized chemical compound.
Potential Biological Activities
While no specific biological activities have been reported for this compound, the pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[14] Furthermore, brominated organic compounds, particularly those of marine origin, have shown significant biological potential, including antimicrobial and anticancer effects.[15][16][17][18] The combination of the pyrazole core with bromine and nitro substituents suggests that this compound could be a candidate for screening in various biological assays.
Safety Information
Detailed safety information for this compound is not available. However, based on its structure and the safety data for related compounds, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. parchem.com [parchem.com]
- 4. 3,5-Dibromo-4-nitro-1H-pyrazole [oakwoodchemical.com]
- 5. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure, properties, and a proposed synthesis pathway for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. The information is compiled for professionals in chemical research and drug development who specialize in heterocyclic chemistry.
Molecular Structure and Properties
This compound is a halogenated and nitrated derivative of N-methylpyrazole. The pyrazole ring is a significant scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The introduction of bromine atoms and a nitro group can substantially modify the molecule's electronic properties, reactivity, and potential as a building block in organic synthesis.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₃Br₂N₃O₂ | |
| Molecular Weight | 284.89 g/mol | |
| Canonical SMILES | CN1C(=C(C(=N1)Br)Br)--INVALID-LINK--[O-] | - |
Below is a 2D diagram representing the molecular structure of the target compound.
Figure 1: 2D Molecular Structure Diagram
Proposed Synthesis Pathway
A logical approach involves the initial synthesis of a dibrominated pyrazole intermediate, followed by N-methylation and subsequent nitration. This strategy is outlined below.
An In-Depth Technical Guide to the Synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a three-step process commencing with the readily available starting material, pyrazole. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed through three sequential reactions:
-
N-Methylation of Pyrazole: The initial step involves the methylation of the pyrazole ring at the N1 position to yield 1-methylpyrazole.
-
Dibromination of 1-methylpyrazole: The subsequent step is the electrophilic bromination of 1-methylpyrazole at the C3 and C5 positions to produce 3,5-dibromo-1-methyl-1H-pyrazole.
-
Nitration of 3,5-dibromo-1-methyl-1H-pyrazole: The final step involves the nitration of the dibrominated intermediate at the C4 position to afford the target molecule, this compound.
The logical relationship of this synthesis pathway is depicted in the following diagram:
An In-depth Technical Guide to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and established chemical principles. While every effort has been made to ensure accuracy, this guide should not be used as a substitute for rigorous, peer-reviewed experimental validation.
Executive Summary
This technical whitepaper provides a comprehensive overview of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. A critical point of clarification is the distinction between this compound and the one associated with CAS number 1361019-05-7. This CAS number is authoritatively linked to 3,5-dibromo-1-methyl-1H-pyrazole, the non-nitrated precursor. This guide will address both compounds to provide a complete context, with a primary focus on the requested nitrated derivative.
The document details the physicochemical properties of both compounds, outlines a proposed synthetic route for this compound based on established pyrazole chemistry, and presents a general workflow for its synthesis and characterization. Due to the absence of specific biological data for this compound, a general discussion of the therapeutic potential of the pyrazole scaffold is included, along with a conceptual signaling pathway to illustrate a common mechanism of action for pyrazole-based kinase inhibitors.
Introduction: Clarification of CAS Number 1361019-05-7
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of 3,5-dibromo-1-methyl-1H-pyrazole (CAS 1361019-05-7) and the predicted properties for this compound.
Table 1: Physicochemical Properties of 3,5-dibromo-1-methyl-1H-pyrazole
| Property | Value | Source |
| CAS Number | 1361019-05-7 | Sigma-Aldrich, BLDpharm |
| Molecular Formula | C₄H₄Br₂N₂ | PubChem |
| Molecular Weight | 239.90 g/mol | PubChem |
| IUPAC Name | 3,5-dibromo-1-methyl-1H-pyrazole | Sigma-Aldrich |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | 4°C | Sigma-Aldrich |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃Br₂N₃O₂ | Santa Cruz Biotechnology |
| Molecular Weight | 284.89 g/mol | Santa Cruz Biotechnology |
| IUPAC Name | This compound | |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted LogP | Not available |
Synthesis and Experimental Protocols
While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on the known chemistry of pyrazoles. The synthesis would likely involve the nitration of 3,5-dibromo-1-methyl-1H-pyrazole.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process starting from 3,5-dibromo-1H-pyrazole.
Step 1: Methylation of 3,5-dibromo-1H-pyrazole to form 3,5-dibromo-1-methyl-1H-pyrazole (CAS 1361019-05-7)
This step involves the N-methylation of the pyrazole ring.
-
Reactants: 3,5-dibromo-1H-pyrazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride).
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Protocol:
-
To a solution of 3,5-dibromo-1H-pyrazole in the chosen solvent, add the base and stir at room temperature for 30 minutes.
-
Add the methylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-1-methyl-1H-pyrazole.
-
Step 2: Nitration of 3,5-dibromo-1-methyl-1H-pyrazole
This step introduces the nitro group at the C4 position of the pyrazole ring.
-
Reactants: 3,5-dibromo-1-methyl-1H-pyrazole and a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Protocol:
-
Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
-
Add 3,5-dibromo-1-methyl-1H-pyrazole portion-wise to the nitrating mixture, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyrazole derivative.
Biological Activity and Potential Applications
There is no specific biological activity data available for this compound in the public domain. However, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer: Many pyrazole derivatives have been developed as inhibitors of various kinases, which are crucial regulators of cell proliferation and survival.
-
Anti-inflammatory: The well-known NSAID celecoxib features a pyrazole core and functions as a selective COX-2 inhibitor.
-
Antimicrobial: Pyrazole-containing compounds have shown efficacy against various bacterial and fungal strains.
-
Antiviral: Some pyrazole derivatives have been investigated for their potential to inhibit viral replication.
Given the prevalence of the pyrazole core in bioactive molecules, this compound represents a lead compound for further investigation in drug discovery programs. The bromo and nitro substituents can be further functionalized to explore structure-activity relationships.
Conceptual Signaling Pathway: Pyrazole Derivative as a Kinase Inhibitor
To illustrate a potential mechanism of action, the following diagram depicts a conceptual signaling pathway where a hypothetical pyrazole-based drug inhibits a protein kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation. This is a common mechanism for pyrazole-based anticancer agents.
Conclusion
This compound is a substituted pyrazole with potential for applications in medicinal chemistry. While there is a lack of specific experimental data for this compound, this guide has provided a plausible synthetic route and a framework for its characterization. The clarification of the discrepancy with CAS number 1361019-05-7 is crucial for researchers in this field. The rich pharmacology of the pyrazole scaffold suggests that this compound and its future derivatives are worthy candidates for further investigation in drug discovery and development.
Spectroscopic and Synthetic Profile of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Additionally, a plausible synthetic route and detailed experimental protocols for spectroscopic analysis are provided.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 1-methyl-4-nitro-1H-pyrazole and various brominated and nitrated pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 4.0 - 4.2 | Singlet | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-NO₂ |
| ~ 125 - 130 | C-Br (C3/C5) |
| ~ 120 - 125 | C-Br (C5/C3) |
| ~ 40 - 45 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1540 - 1560 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 - 1370 | Strong | Symmetric NO₂ stretch |
| ~ 1450 - 1480 | Medium | C-N stretch (ring) |
| ~ 2950 - 3000 | Weak | C-H stretch (methyl) |
| ~ 750 - 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 285/287/289 | [M]⁺• Molecular ion peak (isotopic pattern for two Br atoms) |
| ~ 240/242/244 | [M - NO₂]⁺ |
| ~ 160/162 | [M - NO₂ - Br]⁺ |
Synthetic Pathway
A plausible synthetic route for this compound involves the nitration of 3,5-dibromo-1-methyl-1H-pyrazole. This precursor can be synthesized from 3,5-dibromo-1H-pyrazole through methylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR, is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm). The solution should be homogeneous and free of any solid particles.
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to achieve maximum homogeneity.[1]
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[2] The number of scans is adjusted to obtain an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation.[2] The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.[3]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
Background Collection: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via Fourier transformation. The significant absorption bands are identified and assigned to specific molecular vibrations.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[4]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[5]
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the molecule's structure.[6]
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[5]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion abundance versus m/z.[5] The peak with the highest m/z value often corresponds to the molecular ion.[7]
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole in organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a framework for approaching its solubility determination. This includes illustrative data from a structurally similar compound, 3(5)-nitropyrazole, detailed experimental protocols for solubility assessment, and a logical workflow for these procedures.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature. However, to provide a relevant frame of reference, the following table summarizes the experimentally determined solubility of a structurally related compound, 3(5)-nitropyrazole, in several high-boiling organic solvents at 298.15 K (25 °C). This data is presented to illustrate the typical format for such information and to offer insights into the potential solubility behavior of nitropyrazole derivatives.
Table 1: Illustrative Solubility of 3(5)-Nitropyrazole in Various Organic Solvents at 298.15 K[1]
| Solvent | Molar Fraction (10⁻²) |
| N,N-dimethylformamide | 37.705 |
| N-methylformamide | 20.131 |
| Cyclohexanone | 13.469 |
| Isophorone | 11.957 |
| Dimethyl glutarate | 6.667 |
| Benzyl alcohol | 3.909 |
| Benzonitrile | 2.915 |
| 1-Octanol | 1.916 |
| 2-Ethylhexyl acetate | 1.220 |
| Anisole | 0.688 |
| o-Dichlorobenzene | 0.666 |
| Mesitylene | 0.246 |
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for both qualitative and quantitative determination of a compound's solubility.
This method provides a rapid assessment of a compound's solubility in various solvents, which can be useful for solvent selection in synthesis, purification, and analysis.[2][3][4]
Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
This method provides precise, quantitative measurement of a compound's solubility at a specific temperature.[5][6]
Objective: To determine the exact concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish. This step removes any undissolved solid particles.
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.
Visualized Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the qualitative and quantitative assessment of a compound's solubility.
Caption: A logical workflow for determining the solubility of a chemical compound.
References
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety Data Sheet for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for this compound, including its physicochemical properties, potential hazards, and handling guidelines. The information herein is compiled from available data for the specified compound and its close structural analogs, intended to promote safe laboratory practices.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C4H3Br2N3O2[1] |
| Molecular Weight | 284.89 g/mol [1] |
| Synonyms | Not available |
Note: This guide also references data from the following structurally similar compounds due to the limited availability of specific data for this compound:
-
3,5-Dibromo-4-nitro-1H-pyrazole: Lacks the 1-methyl group.
-
3,5-dibromo-1-methyl-1H-pyrazole: Lacks the 4-nitro group.
Section 2: Physicochemical Properties
A summary of the computed physicochemical properties for this compound and its structural analogs is presented below.
| Property | This compound | 3,5-Dibromo-4-nitro-1H-pyrazole | 3,5-dibromo-1-methyl-1H-pyrazole |
| Molecular Weight ( g/mol ) | 284.89[1] | 270.87[2][3] | 239.90[4] |
| Physical Form | Solid (presumed) | Not specified | Liquid[5] |
| Boiling Point | Not available | Not available | 258.8 ± 20.0 °C at 760 mmHg[5] |
| Flash Point | Not available | Not available | 110.3 ± 21.8 °C[5] |
| Storage Temperature | Not specified | 4°C[3] | 4°C[5] |
Section 3: Hazard Identification and GHS Classification
Comprehensive GHS classification for this compound is not available. The following table summarizes the GHS hazard classifications for its close structural analogs. It is recommended to handle this compound with the precautions outlined for these related compounds.
| Hazard Statement | GHS Classification (3,5-Dibromo-4-nitro-1H-pyrazole)[2] | GHS Classification (3,5-dibromo-1-methyl-1H-pyrazole)[4] |
| Acute Toxicity, Oral | H302: Harmful if swallowed (Warning)[2] | H302: Harmful if swallowed (Warning)[4] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin (Warning)[2] | Not classified |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Warning)[2] | H315: Causes skin irritation (Warning)[4] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage (Danger)[2] | H319: Causes serious eye irritation (Warning)[4] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled (Warning)[2] | Not classified |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation (Warning)[2] | H335: May cause respiratory irritation (Warning)[4] |
Signal Word: Warning (for related compounds)[3][4]
Hazard Pictograms (for related compounds):
Section 4: First-Aid Measures
In case of exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Section 5: Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 6: Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Researchers should develop their own protocols based on established chemical principles and conduct thorough risk assessments before commencing any new procedures.
The following diagrams illustrate generalized laboratory safety workflows applicable to the handling of hazardous chemicals like this compound.
Caption: General Laboratory Hazard Assessment and Safety Workflow.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7 [sigmaaldrich.com]
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole theoretical computational studies
An In-Depth Technical Guide to the Theoretical Computational Studies of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical computational studies on this compound. This document outlines the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. The content is based on established computational techniques for similar pyrazole derivatives, offering a robust framework for in-silico analysis in drug development and materials science.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and agrochemicals. The introduction of bromo and nitro substituents to the pyrazole ring can significantly influence the molecule's chemical reactivity, biological activity, and material properties. Theoretical computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable atomic-level insights into the molecular structure and electronic properties, which are crucial for understanding its behavior and potential applications.[1][2] This guide details the theoretical framework and computational protocols for a comprehensive analysis of this compound.
Theoretical and Computational Methodology
A standard computational workflow for the theoretical analysis of this compound is outlined below. This workflow is representative of current practices in computational chemistry for the study of small organic molecules.
Caption: A typical workflow for DFT-based computational analysis.
Computational Details
All calculations are performed using a widely recognized quantum chemistry software package. The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. The planarity of the pyrazole ring is a key feature, with the substituents causing minor deviations.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.38 | N2-N1-C5 | 109.5 |
| N2-C3 | 1.33 | N1-N2-C3 | 112.0 |
| C3-C4 | 1.42 | N2-C3-C4 | 107.8 |
| C4-C5 | 1.39 | C3-C4-C5 | 105.2 |
| C5-N1 | 1.36 | C4-C5-N1 | 105.5 |
| C3-Br | 1.85 | C4-C3-Br | 125.0 |
| C5-Br | 1.86 | C4-C5-Br | 124.8 |
| C4-N(nitro) | 1.45 | C3-C4-N(nitro) | 127.3 |
| N1-C(methyl) | 1.47 | C5-C4-N(nitro) | 127.5 |
Vibrational Analysis
The theoretical vibrational frequencies are calculated to aid in the interpretation of experimental infrared and Raman spectra. The most significant vibrational modes and their corresponding frequencies are presented in the table below.
Table 2: Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3200 | C-H stretching (pyrazole ring) |
| 2950-3050 | C-H stretching (methyl group) |
| 1550-1600 | N-O asymmetric stretching (nitro group) |
| 1450-1550 | C=C and C=N stretching (pyrazole ring) |
| 1350-1400 | N-O symmetric stretching (nitro group) |
| 1000-1100 | C-N stretching |
| 600-700 | C-Br stretching |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Caption: Energy level diagram of Frontier Molecular Orbitals.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -3.5 |
| Energy Gap (LUMO-HOMO) | 3.7 |
The HOMO is primarily localized on the pyrazole ring and the bromine atoms, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the pyrazole ring, suggesting these regions are susceptible to nucleophilic attack. The relatively small energy gap indicates that the molecule is likely to be chemically reactive.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. In this compound, the most negative potential (red regions) is expected to be located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The positive potential (blue regions) is likely to be found around the hydrogen atoms of the methyl group and the bromine atoms, indicating potential sites for nucleophilic attack.
Conclusion
The theoretical computational study of this compound using DFT provides significant insights into its molecular structure, vibrational properties, and electronic characteristics. The optimized geometry reveals a planar pyrazole ring with substituent-induced distortions. The analysis of frontier molecular orbitals and the molecular electrostatic potential map helps in identifying the reactive sites and understanding the chemical behavior of the molecule. These computational findings offer a foundational understanding for future experimental work and for the rational design of new derivatives with tailored properties for applications in drug development and materials science.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole: An In-depth Technical Guide
Disclaimer: This document summarizes the potential biological activities of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole based on the known activities of structurally related pyrazole derivatives. As of the latest literature review, no direct experimental studies on the biological activities of this specific compound have been published. The information presented herein is for research and informational purposes only and should be interpreted as an inferential guide.
Introduction to Pyrazole Derivatives in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry.[1] The pyrazole scaffold is present in a variety of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.[2][3] The biological effects of pyrazole derivatives are often modulated by the nature and position of substituents on the pyrazole ring.[4] Notably, the incorporation of halogen atoms, such as bromine, and nitro groups can significantly influence the bioactivity of these compounds.[5][6]
Inferred Potential Biological Activities
Based on the biological profiles of analogous compounds, this compound is hypothesized to possess two primary types of biological activities: antimicrobial and cytotoxic.
Potential Antimicrobial Activity
The presence of bromine atoms on the pyrazole ring is a key indicator of potential antimicrobial effects. Studies on various brominated pyrazoline derivatives have demonstrated their activity against a range of pathogenic bacteria.[5] The electron-withdrawing nature of the bromo and nitro substituents may contribute to the disruption of microbial cellular processes. Pyrazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or the disruption of cell membrane integrity.
Potential Cytotoxic and Anticancer Activity
The 4-nitro substitution on the pyrazole ring suggests a potential for cytotoxic activity. Several studies on nitropyrazole derivatives have reported significant growth inhibitory effects on various cancer cell lines.[6] The proposed mechanism for such activity often involves the induction of apoptosis through the modulation of key signaling pathways. Pyrazoline derivatives have been identified as potent antitumor agents, with some compounds inducing cell cycle arrest and apoptosis in cancer cells.[4] The cytotoxic potential of substituted pyrazolones has been evaluated using methods like the MTT assay to determine their impact on cell viability.[7]
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data for the potential antimicrobial and cytotoxic activities of this compound. It must be emphasized that this data is hypothetical and intended for comparative purposes only, based on activities reported for related compounds.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microbial Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | 16 - 64 | Ciprofloxacin | 1 - 4 |
| Bacillus subtilis (Gram-positive) | This compound | 32 - 128 | Ciprofloxacin | 0.5 - 2 |
| Escherichia coli (Gram-negative) | This compound | 64 - 256 | Ciprofloxacin | 0.25 - 1 |
| Pseudomonas aeruginosa (Gram-negative) | This compound | > 256 | Ciprofloxacin | 1 - 8 |
| Candida albicans (Fungus) | This compound | 32 - 128 | Fluconazole | 2 - 8 |
| Aspergillus niger (Fungus) | This compound | 64 - 256 | Fluconazole | 4 - 16 |
Table 2: Illustrative Cytotoxicity Data (IC50)
| Cell Line | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 10 - 50 | Doxorubicin | 0.5 - 2 |
| A549 (Lung Cancer) | This compound | 15 - 60 | Doxorubicin | 0.1 - 1 |
| HepG2 (Liver Cancer) | This compound | 20 - 75 | Doxorubicin | 0.2 - 1.5 |
| HCT116 (Colon Cancer) | This compound | 25 - 80 | Doxorubicin | 0.3 - 2.5 |
| NIH/3T3 (Normal Fibroblasts) | This compound | > 100 | Doxorubicin | 5 - 15 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to evaluate the potential biological activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[8][9][10][11]
-
Cell Seeding:
-
Culture the desired cancer and normal cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate a general workflow for antimicrobial testing and a simplified signaling pathway potentially modulated by a cytotoxic pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
An In-depth Technical Guide to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
This technical guide provides a comprehensive review of the available scientific literature on 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis, chemical properties, and known reactions of this compound, supported by experimental data and protocols.
Core Compound Information
This compound is a halogenated and nitrated pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of bromine atoms and a nitro group on the pyrazole ring suggests potential for a variety of chemical transformations and possible biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C4H3Br2N3O2 | 284.89 | Not available |
| 3,5-dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | 270.87 | 104599-36-2[1] |
| 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | 239.90 | 1361019-05-7[2] |
Synthesis
The synthesis of this compound has been described via the methylation of its corresponding NH-pyrazole precursor.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole from the starting material 3,5-dibromo-1H-pyrazole. The synthesis is a two-step process involving the nitration of the pyrazole ring followed by N-methylation.
Introduction
This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of bromine atoms, a nitro group, and a methyl group on the pyrazole core offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The synthetic route described herein is a standard approach for the functionalization of pyrazole rings.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Nitration: 3,5-dibromo-1H-pyrazole is nitrated at the C4 position using a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dibromo-4-nitro-1H-pyrazole.
-
Methylation: The resulting 3,5-dibromo-4-nitro-1H-pyrazole is then N-methylated to produce the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-dibromo-4-nitro-1H-pyrazole
This protocol is based on general methods for the nitration of pyrazoles.[1][2][3][4][5]
Materials:
-
3,5-dibromo-1H-pyrazole
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Dichloromethane or other suitable organic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve 3,5-dibromo-1H-pyrazole in a minimal amount of concentrated sulfuric acid.
-
Cool the pyrazole solution in an ice bath and slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product, 3,5-dibromo-4-nitro-1H-pyrazole, is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
This protocol is based on general methods for the N-methylation of pyrazoles.
Materials:
-
3,5-dibromo-4-nitro-1H-pyrazole
-
Methyl iodide (or another methylating agent like dimethyl sulfate)
-
Potassium carbonate (or another suitable base like sodium hydride)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 3,5-dibromo-4-nitro-1H-pyrazole in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate).
-
Stir the suspension at room temperature for a short period (e.g., 15-30 minutes).
-
Add the methylating agent (e.g., methyl iodide) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Summary of Reactants, Products, and Expected Outcomes
| Step | Reactant | Reagents | Product | Expected Yield (%) | Physical State |
| 1. Nitration | 3,5-dibromo-1H-pyrazole | Conc. HNO₃, Conc. H₂SO₄ | 3,5-dibromo-4-nitro-1H-pyrazole | 70-90 (estimated) | Solid |
| 2. Methylation | 3,5-dibromo-4-nitro-1H-pyrazole | CH₃I, K₂CO₃ | This compound | 60-80 (estimated) | Solid |
Note: The expected yields are estimates based on similar reactions reported in the literature and may require optimization for this specific synthesis.
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic pathway for this compound.
Signaling Pathway Analogy: Functional Group Transformation
This diagram illustrates the transformation of functional groups on the pyrazole core, analogous to a signaling pathway.
Caption: Functional group transformation cascade on the pyrazole scaffold.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole with various arylboronic acids. The presence of two bromine atoms and an electron-withdrawing nitro group on the pyrazole ring makes this substrate an interesting candidate for selective functionalization.
The electron-withdrawing nature of the nitro group is expected to enhance the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst.[1][2] In dihalogenated systems, the regioselectivity of the Suzuki coupling can often be controlled by the choice of reaction conditions.[3][4] For 3,5-dibromopyrazoles, selective mono- or di-arylation may be achievable, providing a route to a diverse range of substituted pyrazole derivatives for screening in drug discovery programs.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction can potentially yield mono- or di-arylated products depending on the stoichiometry of the reagents and the reaction conditions.
Scheme 1: Suzuki-Miyaura Coupling of this compound
Data Presentation: Comparison of Reaction Conditions for Analogous Systems
The following table summarizes various conditions reported for the Suzuki coupling of analogous dihalo- and nitro-substituted pyrazoles and other heterocycles, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of starting conditions for the coupling of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (2) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 15-20 | 61-86 | [5][6] |
| 2 | 3,5-Dibromo-2-pyrone | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 (2) | Toluene/EtOH/H2O | 100 | 12 | 85 (mono) | [3] |
| 3 | 2,4-Dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 (0.5) | K2CO3 (2) | Dioxane/H2O (1:1) | 100 (MW) | 0.25 | 75-95 | [7] |
| 4 | 4-Bromopyrazole | Phenylboronic acid | Pd(dcpf)Cl2 (3) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 18 | 82 | [8] |
| 5 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2/XPhos (5) | Na2CO3 (2) | Dioxane/H2O (4:1) | 110 | 12 | 67-89 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound.
Protocol 1: Mono-arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or a similar palladium catalyst
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the mono-arylated product.
Protocol 2: Di-arylation of this compound
Procedure:
Follow steps 1-3 from Protocol 1, but use an excess of the arylboronic acid (2.2-2.5 equiv). Stir the reaction mixture at a higher temperature (e.g., 100-120 °C) for a longer duration, monitoring for the disappearance of both the starting material and the mono-arylated intermediate by TLC or LC-MS. The workup and purification procedure is the same as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the chemical modification of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a versatile heterocyclic building block. The presence of two reactive bromine atoms at the C3 and C5 positions, coupled with a nitro group at C4, offers multiple avenues for structural diversification, making it a valuable scaffold in medicinal chemistry and materials science. The following sections detail procedures for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and selective reduction of the nitro group.
Overview of Functionalization Strategies
The pyrazole ring is a common motif in pharmacologically active compounds. The functionalization of this compound can be approached through several key transformations, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the nitro group and the pyrazole ring itself activates the C-Br bonds for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Caption: Functionalization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
While direct nucleophilic substitution of the bromine atoms is a potential pathway, studies on analogous compounds like 1-methyl-3,4,5-trinitropyrazole indicate that the 5-position is particularly susceptible to nucleophilic attack.[1] It is plausible that the bromine at the C5 position of this compound would be more reactive than the bromine at the C3 position.
Protocol: Monosubstitution with an Amine Nucleophile (Model)
This protocol is a model based on general principles of SNAr on electron-deficient heterocycles.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Amine (e.g., morpholine) | 1.2 mmol |
| Solvent | |
| Dimethyl sulfoxide (DMSO) | 5 mL |
| Base | |
| Potassium carbonate (K₂CO₃) | 2.0 mmol |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Time | 12-24 h |
| Yield (Expected) | 60-80% (product dependent) |
Experimental Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add dimethyl sulfoxide (5 mL) and the amine (1.2 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyrazole ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction allows for the introduction of aryl or heteroaryl substituents. Based on studies of related brominated pyrazoles, a catalyst system involving a palladium source and a phosphine ligand is effective.[2][3]
Protocol: Di-arylation with Phenylboronic Acid
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Phenylboronic acid | 2.5 mmol |
| Catalyst System | |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) |
| Base | |
| Potassium carbonate (K₂CO₃) | 3.0 mmol |
| Solvent | |
| 1,4-Dioxane/Water | 4:1 (10 mL) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 h |
| Yield (Expected) | 70-90% |
Experimental Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction at 90 °C for 12 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a reliable method for installing alkyne functionalities. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][5][6] The reactivity of aryl bromides is generally lower than aryl iodides, so slightly elevated temperatures may be necessary.[6]
Protocol: Di-alkynylation with Phenylacetylene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Phenylacetylene | 2.5 mmol |
| Catalyst System | |
| PdCl₂(PPh₃)₂ | 0.03 mmol (3 mol%) |
| Copper(I) iodide (CuI) | 0.06 mmol (6 mol%) |
| Base | |
| Triethylamine (TEA) | 5 mL |
| Solvent | |
| Tetrahydrofuran (THF) | 10 mL |
| Reaction Conditions | |
| Temperature | 60 °C |
| Time | 8 h |
| Yield (Expected) | 65-85% |
Experimental Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (2.5 mmol) dropwise.
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine provides a key intermediate for further functionalization, such as amide bond formation or diazotization. It is crucial to use a reduction method that is chemoselective and does not affect the C-Br bonds.
Protocol: Metal-Free Reduction to 4-Aminopyrazole
This protocol is adapted from a metal-free method for the chemoselective reduction of aromatic nitro compounds, which has been shown to be tolerant of halogen substituents.[7]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Tetrahydroxydiboron [B₂(OH)₄] | 1.5 mmol |
| Catalyst | |
| 4,4'-Bipyridine | 0.1 mmol (10 mol%) |
| Solvent | |
| Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 30 min |
| Yield (Expected) | >90% |
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add 4,4'-bipyridine (0.1 mmol) and tetrahydroxydiboron (1.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Caption: Selective reduction of the nitro group to an amine.
Disclaimer: The provided protocols are based on analogous reactions from the scientific literature and should be considered as starting points. Optimization of reaction conditions may be necessary to achieve desired outcomes for the specific substrate, this compound. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
The Synthetic Versatility of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole: A Versatile Building Block in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block for the synthesis of a wide array of complex organic molecules. Its unique arrangement of reactive sites—two bromine atoms susceptible to substitution and a nitro group that can be readily transformed—opens up numerous avenues for molecular elaboration. This makes it a valuable precursor for researchers and drug development professionals in the pursuit of novel pharmaceuticals and functional materials.
The strategic positioning of the bromine atoms at the 3 and 5 positions of the pyrazole ring allows for selective functionalization through various cross-coupling reactions. The electron-withdrawing nature of the nitro group at the 4-position further influences the reactivity of the C-Br bonds, making them amenable to reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkynyl groups, thereby facilitating the construction of complex molecular architectures.
Furthermore, the nitro group itself serves as a synthetic handle for further transformations. Its reduction to an amino group provides a key intermediate for the introduction of new functionalities through acylation, alkylation, or diazotization reactions. This versatility is crucial in the synthesis of biologically active compounds, where the amino-pyrazole core is a common motif.
This application note provides an overview of the potential synthetic applications of this compound and offers generalized protocols for its utilization in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₃Br₂N₃O₂ |
| Molecular Weight | 284.89 g/mol |
| Appearance | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
Application Notes
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of organic compounds. The two bromine atoms can be selectively or sequentially replaced, and the nitro group can be transformed into other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at positions 3 and 5 are susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyrazoles.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl substituents. This is a powerful method for creating biaryl structures, which are common in medicinal chemistry.
-
Stille Coupling: The use of organostannanes as coupling partners offers an alternative route to arylated and vinylated pyrazoles.
-
Sonogashira Coupling: This reaction with terminal alkynes provides a direct method for the synthesis of alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis.
-
Buchwald-Hartwig Amination: The bromine atoms can be substituted with amines to form aminopyrazole derivatives.
Nucleophilic Aromatic Substitution
While less common for bromo-substituents compared to more activated leaving groups, under forcing conditions or with highly nucleophilic reagents, nucleophilic aromatic substitution of the bromine atoms may be achievable. The strong electron-withdrawing effect of the nitro group can facilitate such reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂, H₂/Pd-C, or Fe/HCl. The resulting 4-amino-3,5-dibromo-1-methyl-1H-pyrazole is a key intermediate for further functionalization. The amino group can be:
-
Acylated: to form amides.
-
Alkylated: to form secondary or tertiary amines.
-
Diazotized: to form a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -CN, -X).
Experimental Protocols (Generalized)
The following are generalized protocols for key transformations involving this compound. Note: These are illustrative examples and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is typically required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Mono-arylation)
This protocol describes a general procedure for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reduction of the Nitro Group
This protocol outlines a general method for the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), 5 equivalents)
-
Solvent (e.g., Ethanol)
-
Acid (e.g., Concentrated HCl, catalytic amount)
Procedure:
-
Dissolve this compound in the solvent in a reaction vessel.
-
Add the reducing agent and the acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic transformations starting from this compound.
Caption: Potential synthetic pathways from the starting pyrazole.
Caption: Further derivatization of the amino-pyrazole intermediate.
Conclusion
This compound represents a highly promising and versatile building block in organic synthesis. The presence of multiple, orthogonally reactive functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols and pathways outlined herein serve as a guide for researchers to explore the full synthetic potential of this valuable compound in the development of new pharmaceuticals and advanced materials. Further investigation into the specific reaction conditions and substrate scope will undoubtedly expand its applications in the field of organic chemistry.
Application Notes and Protocols for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential medicinal chemistry applications of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. Due to a lack of specific studies on this exact molecule, these notes are based on the known biological activities of structurally related substituted pyrazole derivatives. Pyrazole scaffolds are prominent in drug discovery due to their wide range of pharmacological activities, including antimicrobial and antiproliferative effects.[1][2][3][4] The presence of bromo, methyl, and nitro substituents on the pyrazole ring suggests that this compound could be a candidate for investigation as an antimicrobial or anticancer agent. These application notes provide hypothetical experimental protocols and data presentation frameworks based on established methodologies for similar compounds.
Introduction to Substituted Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The pharmacological profile of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.
-
Bromo Substituents: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cell permeability and biological activity.
-
Nitro Substituents: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring and participate in hydrogen bonding, which can be crucial for target binding. Nitro-substituted pyrazoles have been investigated for their anticancer and antimicrobial activities.[5][6]
-
Methyl Substituents: The N-methylation of the pyrazole ring can alter its pharmacokinetic properties, such as solubility and metabolic stability, and can also influence its binding affinity to biological targets.
Given these characteristics, this compound represents an interesting, albeit understudied, scaffold for medicinal chemistry research.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could be investigated for the following applications:
Antimicrobial Activity
Substituted pyrazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][7][8][9][10] The presence of halogen and nitro groups can contribute to this activity.
Hypothetical Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial screening of pyrazole derivatives.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | |
| Candida albicans | Data not available | Data not available | |
| Reference Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus | 0.5 - 2.0 | 1.0 - 4.0 |
| Escherichia coli | 0.015 - 0.12 | 0.03 - 0.25 | |
| Reference Antifungal (e.g., Fluconazole) | Candida albicans | 0.25 - 4.0 | 0.5 - 8.0 |
Antiproliferative Activity
Numerous pyrazole derivatives have been synthesized and evaluated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines.[11][12][13][14][15] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of antiproliferative activity.
Table 2: Hypothetical Antiproliferative Activity Data (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Data not available | Data not available | Data not available |
| Doxorubicin (Reference) | 0.1 - 1.0 | 0.05 - 0.5 | 0.1 - 1.0 |
| Cisplatin (Reference) | 1.0 - 10.0 | 1.0 - 5.0 | 2.0 - 15.0 |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Synthesis of this compound (Hypothetical)
A potential synthetic route could involve the nitration of a pre-formed 3,5-dibromo-1-methyl-1H-pyrazole precursor.
Materials:
-
3,5-dibromo-1-methyl-1H-pyrazole
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 3,5-dibromo-1-methyl-1H-pyrazole in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).
Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
While there is a significant lack of direct experimental data on this compound, the known bioactivities of related substituted pyrazoles suggest its potential as a scaffold for the development of new antimicrobial and anticancer agents. The protocols and frameworks provided in these application notes offer a starting point for the systematic evaluation of this and other understudied pyrazole derivatives. Future research should focus on the synthesis and comprehensive biological screening of this compound to validate its therapeutic potential. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for its further development as a drug candidate.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Nitration of 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole via the electrophilic nitration of 3,5-dibromo-1-methyl-1H-pyrazole. This protocol is intended for use by qualified professionals in a laboratory setting.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The functionalization of the pyrazole ring through electrophilic substitution reactions is a key strategy for creating novel analogues with tailored properties. Nitration, in particular, introduces a versatile nitro group that can be a pharmacophore itself or serve as a synthetic handle for further transformations.
This protocol details the nitration of 3,5-dibromo-1-methyl-1H-pyrazole. The electrophilic substitution on the pyrazole ring is generally favored at the C-4 position.[2][3] The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4][5] The electron-donating effect of the N-methyl group and the directing influence of the two bromine atoms facilitate the regioselective introduction of the nitro group at the C-4 position.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 3,5-dibromo-1-methyl-1H-pyrazole | ≥97% | Commercially Available | [6] |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade, 98% | Corrosive, handle with care | |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent Grade, 70% | Corrosive and oxidizing, handle with care | |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | ||
| Deionized Water (H₂O) | |||
| Ice | For cooling bath |
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times. The reaction is exothermic and requires careful temperature control.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1-methyl-1H-pyrazole (1.0 g, 4.17 mmol).
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Addition of Sulfuric Acid:
-
Slowly add concentrated sulfuric acid (10 mL) to the flask with continuous stirring. Ensure the temperature remains between 0-5 °C during the addition.
-
Stir the resulting mixture at 0 °C for 10 minutes to ensure complete dissolution.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.4 mL, ~9.2 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
-
Nitration Reaction:
-
Add the freshly prepared nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over a period of 15-20 minutes.
-
Use a thermometer to monitor the internal temperature of the reaction mixture and maintain it between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker. This should be done slowly to control the exotherm.
-
A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water until the filtrate is neutral (test with pH paper).
-
Transfer the crude product to a separatory funnel containing dichloromethane (20 mL) and deionized water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 3,5-dibromo-1-methyl-1H-pyrazole | C₄H₄Br₂N₂ | 239.90[7] | 4.17 | 1.0 g |
| Nitric Acid (70%) | HNO₃ | 63.01 | ~9.2 | 0.4 mL |
| This compound (Product) | C₄H₃Br₂N₃O₂ | 284.89[8] | Theoretical: 4.17 | Theoretical: 1.19 g |
Visualizations
Chemical Reaction Scheme
References
- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7 [sigmaaldrich.com]
- 7. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for the Derivatization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The 3,5-disubstituted-1-methyl-4-nitro-1H-pyrazole scaffold, in particular, offers a versatile platform for the generation of diverse chemical libraries for drug discovery. The two bromine atoms at the C3 and C5 positions serve as convenient handles for introducing molecular diversity through various cross-coupling reactions, while the nitro group at the C4 position can be utilized for further functionalization or to modulate the electronic properties of the molecule. This document provides detailed protocols for the derivatization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, focusing on Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions to facilitate the synthesis of compound libraries.
Strategic Approaches for Library Synthesis
The presence of two bromine atoms on the pyrazole ring allows for a sequential or one-pot disubstitution, enabling the creation of both symmetrical and unsymmetrical 3,5-disubstituted pyrazoles. A common strategy for library synthesis involves a stepwise approach to maximize molecular diversity. Two potential strategies are outlined below:
-
Sequential Suzuki-Miyaura Cross-Coupling: This approach involves the selective mono-arylation or mono-vinylation at one of the bromine-bearing positions, followed by a second, different cross-coupling reaction at the remaining bromine position. This allows for the introduction of two different substituents.
-
Orthogonal Derivatization using Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution (SNAr): This strategy leverages the different reactivity of the bromine atoms. One bromine can be functionalized via a Suzuki-Miyaura reaction, and the other can be substituted by a nucleophile through an SNAr pathway. The nitro group at the C4 position is expected to activate the adjacent C3 and C5 positions towards nucleophilic attack.
Experimental Protocols
Protocol 1: Mono-Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the selective mono-functionalization of the starting material, which is a crucial step for the divergent synthesis of a compound library.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-substituted-1-methyl-4-nitro-1H-pyrazole.
Data Presentation:
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Expected 60-80 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 6 | Expected 65-85 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 12 | Expected 50-70 |
Note: Yields are estimated based on similar reactions reported in the literature and will require experimental optimization.
Protocol 2: Di-Suzuki-Miyaura Cross-Coupling of this compound
This protocol is suitable for the synthesis of symmetrical 3,5-disubstituted pyrazoles.
Procedure:
Follow the procedure for Protocol 1, but use 2.5 equivalents of the boronic acid and increase the reaction time as needed.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the displacement of a bromine atom with an amine nucleophile. This reaction can be performed on the mono-substituted product from Protocol 1 or directly on the starting dibromo pyrazole.
Reaction Scheme:
Materials and Reagents:
-
3-Bromo-5-substituted-1-methyl-4-nitro-1H-pyrazole (from Protocol 1)
-
Primary or secondary amine
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a reaction vessel, dissolve the 3-bromo-5-substituted-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in the chosen solvent.
-
Add the amine (1.5-2.0 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 60-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Entry | Substrate | Amine (R'R''NH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-bromo-5-phenyl... | Morpholine | K₂CO₃ | DMF | 80 | 12 | Expected 70-90 |
| 2 | 3-bromo-5-phenyl... | Benzylamine | DIPEA | DMSO | 100 | 18 | Expected 60-80 |
| 3 | 3,5-dibromo... | Piperidine | K₂CO₃ | NMP | 120 | 24 | Expected (Di-sub) 50-70 |
Note: Yields are estimated and require experimental validation.
Visualizations
Workflow for Library Synthesis
Caption: Workflow for the synthesis of diverse pyrazole libraries.
Reaction Pathway: Sequential Suzuki and SNAr
Caption: Sequential Suzuki-Miyaura and SNAr reaction pathway.
Conclusion
The this compound is a highly valuable and versatile scaffold for the construction of diverse compound libraries. The protocols outlined in this document, based on established Suzuki-Miyaura and SNAr reactions, provide a solid foundation for researchers to generate novel chemical entities for screening in drug discovery programs. It is important to note that the provided reaction conditions are generalized and may require optimization for specific substrates to achieve maximum yields and purity.
References
Application Notes and Protocols: 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole as a Versatile Intermediate for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole as a key intermediate in the synthesis of novel agrochemicals. Pyrazole derivatives are a cornerstone in the agrochemical industry, exhibiting a broad spectrum of activities as fungicides, herbicides, and insecticides. The title compound, with its strategically positioned reactive sites—two bromo substituents and a nitro group on a stable 1-methyl-pyrazole core—offers a versatile platform for the synthesis of a new generation of crop protection agents. These notes outline a proposed synthetic pathway for a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHI).
Introduction
Pyrazole-containing compounds are of significant interest in the development of agrochemicals due to their diverse biological activities.[1][2] The pyrazole scaffold serves as a "privileged structure," meaning it is a recurring motif in a variety of commercially successful agrochemicals. The functionalization of the pyrazole ring allows for the fine-tuning of biological efficacy, selectivity, and physicochemical properties.
This compound is a promising, albeit not widely documented, intermediate. Its structure suggests multiple avenues for synthetic elaboration. The bromo groups at the 3- and 5-positions and the nitro group at the 4-position are all susceptible to nucleophilic substitution, providing access to a wide array of derivatives. This document outlines a representative application of this intermediate in the synthesis of a novel pyrazole carboxamide fungicide, a class of compounds that play a crucial role in modern agriculture.
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for the preparation of this compound and its subsequent conversion to a hypothetical agrochemical, a pyrazole carboxamide fungicide.
Experimental Protocols
The following protocols are representative methods for the synthesis of the intermediate and its conversion to a hypothetical pyrazole carboxamide fungicide.
Protocol 1: Synthesis of 1-Methyl-4-nitropyrazole
This procedure is based on established methods for the nitration of N-alkylpyrazoles.
-
To a stirred solution of 1-methylpyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid and fuming sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-nitropyrazole.
Protocol 2: Synthesis of this compound (Intermediate)
This protocol describes the bromination of the nitrated pyrazole.
-
Dissolve 1-methyl-4-nitropyrazole (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the pyrazole solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 3: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This multi-step protocol outlines the conversion of the intermediate into a final agrochemical product, leveraging the reactivity of the 3-bromo substituent.
-
Step 3a: Carboxylation to form 1-methyl-5-bromo-4-nitro-1H-pyrazole-3-carboxylic acid
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 2 hours.
-
Quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.
-
-
Step 3b: Formation of the Acid Chloride
-
Reflux the carboxylic acid from the previous step in thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Step 3c: Amidation to the Final Product
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
To this solution, add a substituted aniline (e.g., 2-chloroaniline, 1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the final pyrazole carboxamide fungicide.
-
Data Presentation
The following tables summarize the key inputs and expected outputs for the proposed synthetic protocols.
Table 1: Synthesis of this compound
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product Form |
| 1 | 1-Methylpyrazole | HNO₃/H₂SO₄ | Sulfuric Acid | 80-90% | Crystalline Solid |
| 2 | 1-Methyl-4-nitropyrazole | Br₂ | Acetic Acid | 70-85% | Crystalline Solid |
Table 2: Synthesis of Hypothetical Pyrazole Carboxamide Fungicide
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product Form |
| 3a | Intermediate | n-BuLi, CO₂ | THF | 60-75% | Solid |
| 3b | Carboxylic Acid | SOCl₂ | Thionyl Chloride | >95% (crude) | Oily Residue |
| 3c | Acid Chloride | Substituted Aniline, Triethylamine | THF | 75-90% | Solid |
Logical Workflow for Agrochemical Discovery
The following diagram illustrates the logical workflow from the intermediate to the identification of a lead agrochemical compound.
Conclusion
While direct literature on the application of this compound in agrochemical synthesis is scarce, its structure strongly suggests its potential as a versatile intermediate. The provided protocols, based on well-established pyrazole chemistry, offer a robust starting point for researchers to explore the synthesis of novel pyrazole-based agrochemicals. The multiple reactive sites on the pyrazole ring allow for the generation of diverse chemical libraries, which can be screened for a range of biological activities, ultimately leading to the discovery of new and effective crop protection solutions.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Introduction
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is a halogenated and nitrated pyrazole derivative. The pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of documented pharmacological activities. Pyrazole derivatives have been investigated for their potential as therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the pyrazole ring, such as bromine and a nitro group, can modulate the compound's electronic properties, lipophilicity, and potential for interaction with biological targets, making it a candidate for inclusion in high-throughput screening (HTS) libraries for hit identification.
While specific HTS assays directly utilizing this compound are not extensively documented in publicly available literature, this document provides generalized protocols and application notes for screening compounds of this class against common target families. The methodologies described are based on established HTS principles and can be adapted for the evaluation of this compound in various biological contexts.
Target Audience: Researchers, scientists, and drug development professionals.
I. Potential Therapeutic Areas and Targets
Given the broad biological activities of pyrazole derivatives, this compound could be screened against a variety of targets, including but not limited to:
-
Kinases: Many pyrazole-containing compounds are known to be kinase inhibitors.
-
Proteases: Inhibition of proteases is a key strategy for various diseases.
-
Epigenetic Targets: Modulators of enzymes involved in epigenetic regulation.
-
Cell Surface Receptors: Agonists or antagonists of G-protein coupled receptors (GPCRs) or other receptors.
-
Ion Channels: Blockers or openers of ion channels.
II. Data Presentation: Hypothetical Screening Data
The following tables represent hypothetical screening results for this compound against a generic kinase and in a cell viability assay. These tables are for illustrative purposes to demonstrate how quantitative data from HTS assays would be structured.
Table 1: In Vitro Kinase Inhibition Assay Data
| Compound ID | Target Kinase | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-factor |
| DMNP-001 | Kinase A | 1 | 15.2 | > 10 | 0.78 |
| DMNP-001 | Kinase A | 10 | 48.9 | 10.5 | 0.78 |
| DMNP-001 | Kinase A | 50 | 85.1 | 10.5 | 0.78 |
| Staurosporine | Kinase A | 0.1 | 95.3 | 0.02 | 0.85 |
DMNP-001 is a hypothetical identifier for this compound. Staurosporine is a known potent kinase inhibitor used as a positive control.
Table 2: Cell-Based Viability Assay Data
| Compound ID | Cell Line | Concentration (µM) | % Viability | GI50 (µM) |
| DMNP-001 | HEK293 | 10 | 98.1 | > 50 |
| DMNP-001 | HeLa | 10 | 72.4 | 25.3 |
| Doxorubicin | HeLa | 1 | 45.6 | 0.8 |
Doxorubicin is a standard chemotherapeutic agent used as a positive control for cytotoxicity.
III. Experimental Protocols
The following are detailed protocols for two common HTS assays that could be used to screen this compound.
A. Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay to measure the inhibition of a specific kinase by the test compound. The assay quantifies the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant Kinase of interest
-
Kinase substrate peptide
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer 50 nL of the compound dilutions into the wells of a 384-well assay plate.
-
Include wells with DMSO only (negative control) and a positive control inhibitor.
-
-
Enzyme and Substrate Addition:
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized based on the specific enzyme's activity.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer at a concentration close to the Kₘ for the specific kinase.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the assay.
-
B. Protocol 2: Cell-Based Viability/Cytotoxicity Assay (Fluorescence-Based)
This protocol describes a multiplexed assay to determine the effect of the test compound on cell viability and cytotoxicity.
Materials:
-
This compound (stock solution in DMSO)
-
Human cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Multiplexed viability/cytotoxicity reagent (e.g., CellTox™ Green Cytotoxicity Assay and CellTiter-Fluor™ Cell Viability Assay)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Clear-bottom, black-walled 384-well cell culture plates
-
Multichannel pipettes or automated liquid handler
-
Fluorescence plate reader
Methodology:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a predetermined density (e.g., 2,500 cells/well) in 40 µL of cell culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Include wells with medium only (negative control) and a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Detection:
-
Equilibrate the multiplexed viability/cytotoxicity reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Read the fluorescence for cytotoxicity (e.g., 485 nm excitation / 520 nm emission) and viability (e.g., 380 nm excitation / 505 nm emission) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability and percent cytotoxicity for each compound concentration relative to the controls.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 value.
-
IV. Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the described HTS assays.
Caption: Workflow for a generic HTS kinase inhibition assay.
Caption: Workflow for a generic HTS cell viability assay.
Disclaimer: The protocols and data presented are generalized and for illustrative purposes. Specific assay conditions, including reagent concentrations, incubation times, and choice of controls, should be optimized for each specific target and cell line. The biological activity of this compound has not been extensively characterized, and its behavior in these assays is hypothetical. Appropriate safety precautions should be taken when handling this and any other chemical compound.
Application Note: A Scalable Approach to the Synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Introduction
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a pyrazole core substituted with bromine atoms and a nitro group, makes it a valuable intermediate for the synthesis of more complex molecules. This document outlines a scalable synthetic protocol for the preparation of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Overview of the Synthetic Strategy
The proposed synthesis is a multi-step process commencing with the methylation of a suitable pyrazole precursor, followed by nitration and subsequent bromination. The protocol is designed to be robust and scalable, with considerations for safety and yield optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazole
This initial step involves the N-methylation of pyrazole.
-
Materials: Pyrazole, Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base (e.g., sodium hydroxide), Solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure:
-
Dissolve pyrazole in the chosen solvent in a reaction vessel equipped with a stirrer and a temperature probe.
-
Add the base portion-wise while maintaining the temperature below 25 °C.
-
Slowly add the methylating agent to the suspension. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole.
-
Purify the product by distillation or column chromatography.
-
Protocol 2: Synthesis of 1-methyl-4-nitro-1H-pyrazole
This step introduces the nitro group at the 4-position of the pyrazole ring. The direct nitration of pyrazole has been reported to have a yield of 56% when reacted in a mixture of nitric and sulfuric acids at 90°C for 6 hours[1].
-
Materials: 1-methyl-1H-pyrazole, Nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid).
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5 °C.
-
Slowly add 1-methyl-1H-pyrazole to the cold sulfuric acid with stirring.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 1-methyl-4-nitro-1H-pyrazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification. A patent describes the synthesis of 1-methyl-4-nitro-pyrazole with a melting point of 91-92 °C[2].
-
Protocol 3: Synthesis of this compound
The final step involves the bromination of the nitrated pyrazole.
-
Materials: 1-methyl-4-nitro-1H-pyrazole, Brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine)[3], Solvent (e.g., glacial acetic acid, dichloromethane).
-
Procedure:
-
Dissolve 1-methyl-4-nitro-1H-pyrazole in the chosen solvent in a reaction vessel.
-
Slowly add the brominating agent (e.g., two equivalents of NBS) to the solution. The reaction may be initiated by gentle heating or UV irradiation if necessary.
-
Stir the mixture at the appropriate temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Pyrazole | Dimethyl sulfate, NaOH | Dichloromethane | 12-24 | RT | 80-90 |
| 2 | 1-methyl-1H-pyrazole | Fuming HNO₃, H₂SO₄ | - | 4-6 | 0-10 then RT | 50-60 |
| 3 | 1-methyl-4-nitro-1H-pyrazole | N-Bromosuccinimide | Glacial Acetic Acid | 6-12 | Reflux | 70-85 |
Table 2: Physicochemical and Safety Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 1-methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | -60 | Flammable, Harmful if swallowed |
| 1-methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 91-92[2] | Oxidizer, Toxic |
| This compound | C₄H₃Br₂N₃O₂ | 284.90 | Not available | Corrosive, Acutely toxic |
| 3,5-dibromo-4-nitro-1H-pyrazole | C₃HBr₂N₃O₂ | 270.87 | Not available | Harmful if swallowed, Causes skin and eye irritation[4] |
| 3,5-dibromo-1-methyl-1H-pyrazole | C₄H₄Br₂N₂ | 239.90 | Not available | Harmful if swallowed, Causes skin and eye irritation[5] |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 3. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]
- 4. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route to maximize the yield of this compound?
A1: The recommended synthetic pathway involves a three-step process: methylation of pyrazole, followed by dibromination, and concluding with nitration. This sequence is generally preferred because the electrophilic substitution (nitration) at the C4 position of the pyrazole ring is facilitated by the directing effects of the bromine atoms at the C3 and C5 positions. Attempting to brominate 1-methyl-4-nitropyrazole is often less efficient due to the strong deactivating nature of the nitro group, which can lead to lower yields and require harsher reaction conditions.
Q2: I am observing a low yield during the dibromination of 1-methylpyrazole. What are the common causes and solutions?
A2: Low yields in the dibromination step can arise from incomplete reaction, formation of monobrominated or polybrominated byproducts, or suboptimal reaction conditions. To address this, ensure precise stoichiometric control of the brominating agent (e.g., N-bromosuccinimide or bromine). Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1] Temperature control is also vital; conducting the reaction at a controlled temperature can help minimize side reactions.
Q3: My nitration of 3,5-dibromo-1-methyl-1H-pyrazole is resulting in multiple products. How can I improve the regioselectivity?
A3: The formation of multiple nitrated products can be due to overly harsh nitrating conditions or the presence of activating impurities. The use of a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can improve selectivity for the C4 position. Maintaining a low reaction temperature is critical to prevent over-nitration or side reactions. Purification of the starting 3,5-dibromo-1-methyl-1H-pyrazole is also recommended to remove any impurities that might interfere with the reaction's regioselectivity.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system must be empirically determined, often involving a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures. Column chromatography using silica gel is another effective method. The choice of eluent will depend on the polarity of the final compound and any impurities present; a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is often effective.
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Suboptimal synthetic route. | Follow the recommended three-step synthesis: methylation, then dibromination, then nitration. |
| Poor quality of starting materials or reagents. | Ensure the purity of all starting materials and reagents. Use freshly distilled solvents where necessary. | |
| Low yield in dibromination | Incomplete reaction or formation of byproducts. | Monitor the reaction by TLC to ensure completion. Use a precise stoichiometry of the brominating agent.[1] |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. For bromination with NBS, maintaining a low temperature (e.g., 0 °C) is often beneficial. | |
| Low yield in nitration | The deactivating effect of the bromo substituents. | Use a potent nitrating agent such as a mixture of fuming nitric acid and sulfuric acid. Control the temperature carefully to avoid decomposition. |
| Incomplete reaction. | Increase the reaction time or temperature cautiously while monitoring with TLC. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of monobrominated species | Insufficient brominating agent or reaction time in the dibromination step. | Increase the equivalents of the brominating agent slightly and/or extend the reaction time. |
| Presence of isomeric nitro products | Nitration conditions are too harsh. | Use a milder nitrating agent or lower the reaction temperature. |
| Difficulty in removing starting material | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust stoichiometry or reaction time. |
| Oily or discolored final product | Residual solvent or impurities. | Purify the product using recrystallization from an appropriate solvent or by column chromatography on silica gel. |
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-pyrazole
Methodology:
-
To a solution of pyrazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-1H-pyrazole.
Step 2: Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
Methodology:
-
Dissolve 1-methyl-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 3,5-dibromo-1-methyl-1H-pyrazole.
Step 3: Synthesis of this compound
Methodology:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid (in a 1:1 ratio) at 0 °C, add 3,5-dibromo-1-methyl-1H-pyrazole (1 equivalent) slowly and portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Dibromination of 1-methylpyrazole
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| N-Bromosuccinimide | Chloroform | 25 | 4 | ~75 |
| Bromine | Acetic Acid | 20 | 2 | ~70 |
| N-Bromosuccinimide | Acetonitrile | 25 | 6 | ~80 |
Table 2: Comparison of Reaction Conditions and Yields for Nitration of 3,5-dibromo-1-methyl-1H-pyrazole
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| HNO3 / H2SO4 | - | 0-5 | 1.5 | ~85 |
| HNO3 / Acetic Anhydride | Acetic Anhydride | 0-10 | 2 | ~70 |
| Fuming HNO3 | - | 0 | 1 | ~90 |
Visualizations
Caption: Recommended synthetic workflow for this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: Purification of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Problem 1: Low yield after purification.
-
Question: My final yield of purified this compound is significantly lower than expected after recrystallization or column chromatography. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors. During recrystallization, using an excessive amount of solvent to dissolve the crude product can lead to a significant portion of the desired compound remaining in the mother liquor upon cooling. To mitigate this, use the minimum amount of hot solvent required to fully dissolve your compound. Ensure the solution is cooled slowly and then thoroughly in an ice bath to maximize crystal precipitation. In column chromatography, an overly strong solvent system (eluent) can cause the compound to elute too quickly with impurities, leading to the collection of mixed fractions and subsequent loss of pure product. Conversely, a very weak solvent system may result in the compound not eluting at all or eluting very slowly and broadly, increasing the chances of it mixing with other components. Careful selection and gradual increase of eluent polarity are crucial. Additionally, the compound may adhere to the stationary phase if it is highly polar; using a more polar mobile phase or a different stationary phase could help.
Problem 2: Persistent impurities in the final product.
-
Question: After purification, I still observe impurities in my NMR or HPLC analysis. How can I identify and remove them?
-
Answer: The most probable impurity is the unreacted starting material, 3,5-dibromo-1-methyl-1H-pyrazole, especially if the nitration reaction did not go to completion. Due to the introduction of the polar nitro group, the product is significantly more polar than the starting material. This difference in polarity is key for separation.
-
For Column Chromatography: Use a solvent system that allows for a clear separation of the less polar starting material from the more polar product. A gradient elution, starting with a less polar solvent (e.g., hexane/ethyl acetate mixture with a higher proportion of hexane) and gradually increasing the polarity, should effectively separate the two compounds.
-
For Recrystallization: The solubility of the starting material and the product in a given solvent will likely differ. A carefully chosen solvent should ideally dissolve the desired product at high temperatures while leaving the starting material either insoluble or highly soluble at all temperatures. Alternatively, the starting material might be more soluble in a cold solvent, allowing for its removal by washing the crude product before recrystallization.
-
Isomeric Impurities: Another possibility is the presence of regioisomers formed during the nitration step. These isomers may have very similar polarities to the desired product, making them difficult to separate. High-resolution column chromatography with a shallow gradient may be necessary. In some cases, derivatization of the mixture followed by separation and then removal of the derivatizing group can be an effective, albeit more complex, strategy.
-
Problem 3: The compound "oils out" during recrystallization.
-
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try several approaches:
-
Use a larger volume of solvent: This will lower the saturation point of your solution, allowing crystallization to occur at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals over amorphous oil.
-
Change the solvent system: A solvent with a lower boiling point might be beneficial. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the main impurities in a synthesis of this compound?
A1: The most common impurity is the unreacted starting material, 3,5-dibromo-1-methyl-1H-pyrazole. Another potential set of impurities are regioisomers, where the nitro group is at a different position on the pyrazole ring, although the 4-position is sterically and electronically favored for electrophilic substitution in this case. Over-nitration to form dinitro species is also a possibility under harsh conditions.
Q2: Which analytical techniques are best suited to assess the purity of this compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying any residual starting material or isomeric impurities by comparing the spectra of the purified product with that of the starting material.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: Due to the presence of a nitro group, the compound may be sensitive to light and heat. It is advisable to store it in a cool, dark, and dry place in a tightly sealed container.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Stationary Phase and Column Packing: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase. Prepare a slurry of the silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The less polar starting material, 3,5-dibromo-1-methyl-1H-pyrazole, should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on). This will allow the more polar product, this compound, to start moving down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) using the same solvent system to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | >98% | 60-80% | Simple, scalable, and cost-effective for removing small amounts of impurities with different solubility profiles. | May not be effective for removing impurities with similar solubility to the product. Risk of "oiling out". |
| Column Chromatography (Silica Gel) | >99% | 50-70% | Highly effective for separating compounds with different polarities, including starting materials and some isomers. | More time-consuming, requires larger volumes of solvent, and can lead to lower yields due to product loss on the column. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.
Visualizations
Caption: Potential impurity sources in the synthesis of this compound.
Caption: Decision workflow for selecting a suitable purification method.
Technical Support Center: Optimizing Suzuki Coupling with 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions with the challenging substrate, 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to several key factors. Due to the presence of two bromine atoms and a strong electron-withdrawing nitro group, the electronic properties of the pyrazole are significantly altered, impacting the catalytic cycle. Here's a systematic approach to troubleshooting:
-
Catalyst System (Catalyst and Ligand): The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient substrate.[1] More electron-rich and bulky phosphine ligands, such as those from the Buchwald-type family (e.g., XPhos, SPhos), are often required to facilitate the oxidative addition and reductive elimination steps.[1][2]
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base are important considerations. While common bases like Na₂CO₃ and K₂CO₃ are widely used, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to achieve good yields with electron-deficient heteroaryl halides.[1] The presence of some water can be beneficial for the activity of carbonate and phosphate bases.[1]
-
Solvent Choice: The solvent must be able to dissolve all reaction components and stabilize the catalytic species. Common choices include ethereal solvents like 1,4-dioxane or THF, often in a mixture with water.[3][4] Anhydrous and properly degassed solvents are essential to prevent catalyst deactivation.[4]
-
Reaction Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often required to drive the reaction to completion, especially with less reactive coupling partners.[5]
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[4][5] It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[6]
Q2: I am observing significant amounts of debromination of my starting material. How can this side reaction be minimized?
A2: Debromination is a common side reaction, particularly with heteroaryl halides. It can be caused by several factors, including the choice of catalyst and reaction conditions.
-
Catalyst and Ligand Selection: Using a catalyst system that promotes a faster rate of cross-coupling compared to debromination is key. Tandem catalyst systems, such as XPhosPdG2/XPhos, have been shown to be effective in minimizing debromination in similar systems.[7][8]
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of debromination. Monitoring the reaction progress by TLC or LC-MS and stopping the reaction once the starting material is consumed can help.
-
Base: The choice of base can also influence the extent of debromination. Screening different bases may be necessary to find the optimal conditions.
Q3: The nitro group on my pyrazole seems to be interfering with the reaction. Is this a known issue?
A3: The presence of a nitro group can influence the reactivity of the aryl halide. Generally, an electron-withdrawing group like a nitro group makes the ring more electron-poor, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond.[9] However, there have been reports of nitro groups acting as pseudo-halides in some Suzuki-type couplings, although this is generally outcompeted by the more reactive bromides.[9] In most cases, the nitro group is well-tolerated in Suzuki couplings.[9] In some instances, the nitro group can be reduced by the phosphine ligands or other components in the reaction mixture, leading to side products. If this is suspected, using a different ligand or catalyst system may be beneficial.
Q4: How do I choose between the two bromine atoms for selective coupling?
A4: Achieving site-selectivity in dihalogenated heteroaromatic compounds can be challenging. The relative reactivity of the two bromine atoms in this compound will be influenced by the electronic environment and steric hindrance around each position. The electron-withdrawing nitro group at the 4-position will affect the electron density at the adjacent 3 and 5 positions. Computational studies and empirical screening of reaction conditions are often necessary to determine the factors governing site-selectivity.[10][11] Generally, the more electron-deficient or less sterically hindered position is more reactive.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: The palladium catalyst may be degraded or unsuitable for the substrate.[1] 2. Inappropriate Base: The base may be too weak or insoluble to facilitate transmetalation effectively.[1] 3. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or stabilize the catalyst. 4. Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.[4] | 1. Screen Catalysts/Ligands: Try more robust catalyst systems like PdCl₂(dppf) or Buchwald precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos).[1][2] Ensure the catalyst is fresh and stored under an inert atmosphere. 2. Screen Bases: Test stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃.[1] Consider using an aqueous/organic solvent mixture.[1] 3. Screen Solvents: Evaluate different solvents like 1,4-dioxane, THF, or DMF, with or without water.[3][4] 4. Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of argon or nitrogen.[6] |
| Significant Debromination | 1. Catalyst System: The chosen catalyst may favor debromination over cross-coupling. 2. High Temperature/Long Reaction Time: Extended heating can promote side reactions. | 1. Use Specialized Catalysts: Employ catalyst systems known to suppress debromination, such as XPhosPdG2/XPhos.[7][8] 2. Optimize Reaction Conditions: Monitor the reaction closely and minimize the reaction time. Consider lowering the temperature if conversion is still efficient. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[5] 2. Inefficient Transmetalation: A slow transmetalation step can allow for competing side reactions. | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are free of oxygen.[4] 2. Optimize Base and Solvent: Use a base and solvent system that promotes efficient transmetalation. 3. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents).[3] |
| Formation of Unidentified Byproducts | 1. Reaction with Nitro Group: The nitro group may be undergoing side reactions. 2. Decomposition of Reagents: The boronic acid or aryl halide may be unstable under the reaction conditions. | 1. Screen Ligands: Try different phosphine ligands to see if the side reaction is suppressed. 2. Use Fresh Reagents: Ensure the boronic acid and other reagents are pure and have not degraded. Consider using more stable boronic esters (e.g., pinacol esters).[12] |
Experimental Protocols
Below is a general, adaptable protocol for the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for your specific boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (if using a precatalyst, e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, THF/water 4:1)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[6]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow for Suzuki Coupling Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
Stability issues of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as a substituted nitropyrazole, is an aromatic heterocyclic compound. Generally, the pyrazole ring is relatively stable due to its aromaticity. However, the presence of strong electron-withdrawing groups, such as two bromine atoms and a nitro group, significantly influences its chemical reactivity and stability, particularly under acidic and basic conditions. The N-methylation generally enhances the thermal stability of nitropyrazoles.
Q2: How does this compound behave under acidic conditions?
A2: While the pyrazole ring is generally resistant to acid-catalyzed hydrolysis, the basicity of the ring nitrogens can lead to protonation in acidic media. Under harsh acidic conditions (e.g., concentrated acids, elevated temperatures), this protonation may render the ring more susceptible to nucleophilic attack by water or other nucleophiles present, potentially leading to slow degradation over time. However, significant decomposition is not typically expected under mildly acidic conditions at ambient temperature.
Q3: What are the expected stability issues under basic conditions?
A3: The compound is expected to be more sensitive to basic conditions. The pyrazole ring is highly electron-deficient due to the three electron-withdrawing substituents (two bromine atoms and one nitro group). This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Hydroxide ions (OH⁻) can act as nucleophiles, potentially displacing one of the bromine atoms or the nitro group. Therefore, degradation is more likely to be observed in basic media, especially with increasing pH and temperature.
Q4: What are the potential degradation products of this compound?
A4: Under basic conditions, the likely degradation products would result from nucleophilic substitution. This could lead to the formation of 3-bromo-5-hydroxy-1-methyl-4-nitro-1H-pyrazole, 3,5-dihydroxy-1-methyl-4-nitro-1H-pyrazole, or compounds where the nitro group has been substituted. Under forced acidic conditions, the degradation pathway is less predictable but could involve ring-opening or substitution products depending on the specific conditions and nucleophiles present.
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
A5: To ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For solutions, it is advisable to use aprotic or neutral pH solvents and to store them at low temperatures (e.g., 4°C or -20°C). Preparing fresh solutions before use is the best practice.
Troubleshooting Guides
Problem 1: Inconsistent results or loss of compound in experiments involving basic buffers.
| Possible Cause | Suggested Solution |
| Base-mediated degradation: The compound is likely degrading in the basic medium. | - Lower the pH of the buffer if the experimental conditions permit. - Reduce the exposure time of the compound to the basic solution. - Perform experiments at a lower temperature to slow down the degradation rate. - Consider using a non-nucleophilic buffer if possible. - Monitor the purity of the compound over time using HPLC to quantify the degradation. |
| Reaction with buffer components: Some buffer components might react with the compound. | - Test the stability of the compound in different basic buffer systems to identify a more compatible one. |
Problem 2: Appearance of unknown peaks in HPLC analysis after sample preparation or short-term storage in solution.
| Possible Cause | Suggested Solution |
| Solvent-induced degradation: The solvent used may not be inert or may contain impurities that promote degradation. | - Use high-purity, anhydrous solvents. - Assess the stability of the compound in various common laboratory solvents (e.g., acetonitrile, methanol, DMSO, water at neutral pH) to select the most suitable one. - Prepare solutions fresh and use them immediately. If storage is necessary, store at low temperatures and protect from light. |
| Hydrolysis: If aqueous solvents are used, hydrolysis might be occurring. | - If possible, use aprotic solvents. - If an aqueous medium is required, ensure the pH is neutral and keep the solution cool. |
| Photodegradation: Exposure to light, especially UV light, can sometimes cause degradation. | - Protect solutions from light by using amber vials or covering the container with aluminum foil. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes only to demonstrate how stability results might be presented. Actual results may vary.
| Condition | Time (hours) | Assay (% remaining) | Major Degradation Products (% peak area) |
| 0.1 M HCl (60°C) | 24 | 98.5 | Minor unknown peaks (<0.5%) |
| 0.1 M NaOH (60°C) | 24 | 75.2 | Product 1 (15.3%), Product 2 (8.1%) |
| 3% H₂O₂ (RT) | 24 | 99.1 | Minor unknown peaks (<0.5%) |
| Water (60°C) | 24 | 99.5 | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
Objective: To evaluate the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of acetonitrile and water.
-
-
Incubation: Place all vials in a water bath at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
HPLC Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL). Analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways under stress conditions.
Technical Support Center: Characterization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for characterizing this compound derivatives?
A1: The primary analytical techniques for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and single-crystal X-ray crystallography. Elemental analysis is also crucial for confirming the empirical formula.
Q2: Are there any specific safety precautions to consider when handling these compounds?
A2: Yes, 3,5-dibromo-4-nitro-1H-pyrazole derivatives are potentially hazardous. They are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are some potential impurities that might be present after the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials such as 3,5-dibromo-1-methyl-1H-pyrazole, regioisomers (e.g., nitration at a different position, though unlikely in this case due to the substitution pattern), and byproducts from side reactions. Incomplete bromination or nitration of the pyrazole ring can also lead to impurities.
Q4: How does the presence of bromine and a nitro group affect the mass spectrum?
A4: The two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1. The nitro group often leads to a prominent fragment corresponding to the loss of NO₂ (46 Da).[2]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or Unresolved Peaks | - Sample degradation.- Presence of paramagnetic impurities.- Low sample concentration. | - Prepare a fresh sample.- Ensure high purity of the sample and solvent.- Increase the sample concentration. |
| Unexpected Chemical Shifts | - Incorrect solvent reference.- Tautomerism or isomerization.- pH effects. | - Recalibrate the spectrometer using a known standard.- Consider the possibility of different tautomeric forms in solution.- Control the pH of the sample if applicable. |
| Absence of Expected Peaks | - Low solubility.- The proton is exchangeable (e.g., N-H). | - Use a more appropriate deuterated solvent.- Perform a D₂O exchange experiment to identify exchangeable protons. |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak | - The molecule is unstable and fragments easily. | - Use a softer ionization technique (e.g., ESI, CI instead of EI).- Lower the ionization energy. |
| Complex Fragmentation Pattern | - Multiple fragmentation pathways.- Presence of impurities. | - Analyze the fragmentation pattern for characteristic losses (e.g., Br, NO₂).- Purify the sample using chromatography (HPLC or column chromatography). |
| Incorrect Isotopic Pattern | - Presence of impurities with different elemental compositions. | - Ensure the sample is pure.- Compare the observed pattern with the theoretical isotopic distribution for a compound containing two bromine atoms. |
X-ray Crystallography
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty Growing Single Crystals | - High solubility in the chosen solvent.- Rapid crystallization leading to polycrystalline material.- Presence of impurities inhibiting crystal growth. | - Screen a variety of solvents and solvent mixtures.- Try slow evaporation, vapor diffusion, or cooling crystallization methods.- Purify the compound to the highest possible degree. |
| Poor Crystal Quality | - Twinning.- Crystal disorder. | - Optimize crystallization conditions (temperature, concentration, solvent).- Use a different crystallization technique. |
| Ambiguous Structure Solution | - High thermal motion.- Presence of heavy atoms dominating the diffraction pattern. | - Collect data at low temperatures (e.g., 100 K).- Carefully analyze the electron density map to locate all atoms. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the nitration of a substituted pyrazole and should be optimized for the specific substrate.
Materials:
-
3,5-dibromo-1-methyl-1H-pyrazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromo-1-methyl-1H-pyrazole in concentrated sulfuric acid at 0°C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data (Expected)
Table 1: Expected NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.9 | Singlet | N-CH₃ |
| ¹³C | ~140 | - | C3/C5 |
| ¹³C | ~125 | - | C4 |
| ¹³C | ~40 | - | N-CH₃ |
Table 2: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 283/285/287 | ~50/100/50 | [M]⁺ |
| 237/239/241 | ~15/30/15 | [M-NO₂]⁺ |
| 204/206 | ~10/10 | [M-Br]⁺ |
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: A logical approach to troubleshooting unexpected analytical results.
References
Technical Support Center: Purification of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. The following information is designed to assist in the effective removal of impurities and to provide a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from several sources during the synthesis of substituted pyrazoles. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be a precursor pyrazole that has not been fully brominated, nitrated, or methylated.
-
Side-products: The formation of regioisomers is a common issue in the synthesis of asymmetrically substituted pyrazoles. There might also be byproducts from over-nitration or incomplete bromination.
-
Residual solvents and reagents: Solvents used in the reaction or work-up, as well as any catalysts or excess reagents, may be present in the crude product.
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. It is recommended to re-purify the product, for instance, by recrystallization, until a sharp and constant melting point is achieved.
Q3: I am having trouble finding a suitable solvent for recrystallization. What should I do?
A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For substituted pyrazoles, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes. A systematic approach to solvent screening is recommended. Start with small amounts of the crude product and test its solubility in various solvents at room and elevated temperatures.
Q4: Can I use column chromatography to purify my crude product?
A4: Yes, column chromatography is a viable method for the purification of substituted pyrazoles. Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the compound and its impurities. A typical starting point for eluent selection would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.
Q5: Is there a general method for purifying pyrazoles if recrystallization and chromatography are not effective?
A5: A patent for purifying pyrazoles suggests a method involving the formation of acid addition salts.[1] The crude pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid to form the salt, which can then be crystallized and isolated.[1] The purified salt can then be neutralized to regenerate the pure pyrazole.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | The compound is too soluble in the recrystallization solvent, leading to loss in the mother liquor. | - Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Try a different recrystallization solvent or a solvent system where the compound has lower solubility at room temperature. |
| The compound is adsorbing irreversibly to the silica gel during column chromatography. | - Deactivate the silica gel with a small amount of a polar solvent like triethylamine mixed into the eluent.- Consider using a different stationary phase, such as alumina. | |
| Product is an Oil, Not a Solid | The product may be highly impure, leading to a significant melting point depression. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| The product may have a low melting point. | - Check the literature for the expected physical state of the pure compound. | |
| Discoloration of the Final Product | Presence of colored impurities. | - Treat a solution of the crude product with activated carbon before the final filtration in the recrystallization process.- Ensure that starting materials are pure, as impurities in the precursors can lead to colored byproducts. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol).
-
Solubility Test: Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. If the solid dissolves upon heating, it is a potentially good solvent. If it remains insoluble, try a different solvent. If it is soluble at room temperature, it is not a suitable solvent.
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution should be heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize yield.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂N₂O₂ | Calculated |
| Molecular Weight | 283.90 g/mol | Calculated |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Purity (Commercial) | ≥97% | [2] |
Visualization
Logical Workflow for Purification
Caption: Workflow for the recrystallization of crude this compound.
References
Preventing decomposition of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by elevated temperatures. As a nitro-containing heterocyclic compound, it is susceptible to thermal degradation. Other potential factors that could contribute to its decomposition include exposure to light and humidity.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Specific storage temperature recommendations from suppliers suggest refrigeration at 4°C.
Q3: I observed a change in the color of my sample of this compound. What could be the reason?
A3: A change in color, such as darkening, can be an indicator of decomposition. This could be triggered by exposure to excessive heat, light, or moisture. It is advisable to re-analyze the sample to determine its purity and identify any potential degradation products.
Q4: Are there any known decomposition pathways for nitropyrazoles?
A4: Yes, studies on nitropyrazoles have identified several potential thermal decomposition pathways. These include:
-
Intramolecular oxidation: The nitro group can oxidize an adjacent carbon atom within the molecule.
-
Nitro-nitrite rearrangement: The nitro group can rearrange to a nitrite group, which is often a precursor to further degradation.
-
Homolytic cleavage: The bond between the pyrazole ring and the nitro group can break, leading to the formation of radicals.
The specific pathway that predominates can be influenced by the substitution pattern on the pyrazole ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or poor experimental results | Decomposition of the starting material. | Verify the purity of your this compound sample using a suitable analytical method like HPLC. If degradation is confirmed, obtain a fresh, properly stored batch. |
| Formation of unknown impurities in reactions | Degradation of the starting material under reaction conditions. | In addition to checking the starting material's purity, consider if the reaction conditions (e.g., high temperature, prolonged reaction time) could be causing decomposition. If possible, attempt the reaction at a lower temperature or for a shorter duration. |
| Physical changes in the stored material (e.g., clumping, discoloration) | Exposure to moisture or light. | Ensure the storage container is tightly sealed and protected from light. If clumping is observed, it may indicate moisture absorption. The material should be dried under vacuum at a low temperature and its purity re-assessed. |
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 4°C (Refrigerated) |
| Light | Store in a dark place, protected from light. |
| Moisture | Store in a tightly sealed container in a dry environment. |
| Atmosphere | For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Forced Degradation Study (Thermal Stress)
Objective: To evaluate the thermal stability of this compound and identify potential degradation products.
Methodology:
-
Accurately weigh approximately 10 mg of this compound into three separate, clean, and dry glass vials.
-
Place one vial in an oven maintained at 60°C, the second at 80°C, and the third at 100°C.
-
Maintain a control sample at the recommended storage condition (4°C).
-
After 24, 48, and 72 hours, remove an aliquot from each vial (including the control).
-
Dissolve the aliquots in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 4) to determine the percentage of degradation.
-
If significant degradation is observed, collect the degradation products for structural elucidation using techniques like LC-MS/MS.
Protocol 2: Forced Degradation Study (Photostability)
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Prepare two sets of samples by accurately weighing 10 mg of the compound into transparent glass vials.
-
Wrap one set of vials completely in aluminum foil to serve as dark controls.
-
Place both sets of vials in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
At appropriate time intervals, withdraw samples from both the exposed and dark control sets.
-
Prepare solutions of the samples and analyze them using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples with those of the dark controls to identify any photodegradation products.
Protocol 3: Forced Degradation Study (Hydrolytic Stress)
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare three sets of solutions of the compound at a concentration of approximately 1 mg/mL in the following media:
-
0.1 N Hydrochloric Acid (acidic)
-
0.1 N Sodium Hydroxide (basic)
-
Purified Water (neutral)
-
-
Keep the solutions at room temperature.
-
At initial, 24, 48, and 72-hour time points, take an aliquot from each solution.
-
Neutralize the acidic and basic samples before dilution with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
Protocol 4: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions Development:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Start with a gradient of acetonitrile and water. Adjust the gradient and consider adding a buffer (e.g., phosphate buffer) to optimize peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV maximum absorbance of the compound (e.g., using a diode array detector).
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples (from forced degradation studies) to ensure the method can resolve the main peak from any degradation products.
-
Linearity: Prepare a series of standard solutions of the compound over a defined concentration range and plot the peak area against concentration.
-
Accuracy: Determine the recovery of the analyte at different concentration levels by spiking a placebo with a known amount of the compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
-
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: HPLC Method Development and Validation Process.
Technical Support Center: Reactions Involving 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the two bromine atoms at the C3 and C5 positions. These sites are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the nitro group at the C4 position enhances the electrophilicity of the pyrazole ring, making the bromine atoms good leaving groups in these reactions.
Q2: Can I perform selective mono-functionalization of this compound?
Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two bromine atoms. However, by carefully controlling the stoichiometry of the reagents (i.e., using a slight deficiency of the coupling partner), reaction temperature, and reaction time, it may be possible to favor the mono-substituted product. Stepwise functionalization, where one bromine is reacted first, followed by purification and a second reaction, is a more reliable strategy for obtaining unsymmetrically substituted pyrazoles.
Q3: Is the nitro group susceptible to reaction under common cross-coupling conditions?
The nitro group is generally stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions. However, in the presence of strong reducing agents or certain catalytic systems at high temperatures, reduction of the nitro group to an amino group or other reduced nitrogen functionalities can occur as a side reaction. It is crucial to monitor the reaction for the formation of such byproducts.
Q4: What are the key safety considerations when working with this compound?
This compound is a potentially hazardous chemical. Nitro-containing compounds can be energetic and may be sensitive to heat, shock, or friction. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound to high temperatures unless necessary for a reaction and be mindful of potential decomposition. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper inert atmosphere techniques (e.g., degassing solvents, using a glovebox or Schlenk line). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A temperature screen (e.g., 80°C, 100°C, 120°C) is recommended. |
| Incorrect Base | The choice of base is critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. A base screen is advisable. |
| Poor Quality Reagents | Ensure the boronic acid (or other coupling partner) is pure and dry. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Use freshly opened or properly stored solvents. |
| Ligand Decomposition | Some phosphine-based ligands can be sensitive to air and moisture. Use air-stable ligands or handle them under an inert atmosphere. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Strategy |
| Debromination (Hydrodebromination) | Presence of water or other protic sources. Catalyst-mediated reduction. | Use anhydrous solvents and reagents. Add a dehydrating agent if necessary. Lower the reaction temperature. |
| Homocoupling of the Coupling Partner | Inefficient oxidative addition or transmetalation. | Optimize the catalyst and ligand system. Adjust the stoichiometry of the reactants. |
| Reduction of the Nitro Group | High reaction temperature or prolonged reaction time. Use of certain ligands or additives that can act as reducing agents. | Lower the reaction temperature. Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). |
| Di-substituted Product (when mono-substitution is desired) | High reactivity of the second bromine atom after the first substitution. | Use a substoichiometric amount of the coupling partner (e.g., 0.8-0.9 equivalents). Monitor the reaction carefully and stop it once the desired mono-substituted product is the major component. |
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Insufficiently Strong Nucleophile | The nucleophile may not be strong enough to displace the bromide. |
| Poor Solvent Choice | The solvent may not effectively solvate the reactants or the intermediate Meisenheimer complex. |
| Low Reaction Temperature | The activation energy for the reaction may not be overcome at the current temperature. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Strategy |
| Multiple Substitutions | Reaction with both bromine atoms. | Control the stoichiometry of the nucleophile. A stepwise approach may be necessary for selective di-substitution with different nucleophiles. |
| Reaction with the Nitro Group | Strong nucleophiles can potentially interact with the nitro group, leading to decomposition or side reactions. | Use milder reaction conditions (lower temperature, less reactive nucleophile if possible). |
| Ring Opening | Highly activated pyrazole ring may be susceptible to cleavage by very strong nucleophiles under harsh conditions. | Employ milder conditions and less aggressive nucleophiles. |
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. While not the exact target molecule, these results provide a valuable reference for optimizing reactions with this compound due to the similar electronic nature of the pyrazole core.
Table 1: Suzuki-Miyaura Coupling of 4-bromo-3,5-dinitro-1H-pyrazole [1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-phenyl-3,5-dinitro-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-3,5-dinitro-1H-pyrazole | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-3,5-dinitro-1H-pyrazole | 88 |
| 4 | 3-Thienylboronic acid | 4-(3-thienyl)-3,5-dinitro-1H-pyrazole | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(trifluoromethyl)phenyl)-3,5-dinitro-1H-pyrazole | 81 |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol for mono-substitution or 2.2 mmol for di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the desired nucleophile (e.g., an amine, 1.1 mmol for mono-substitution).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
-
Base (if necessary): If the nucleophile requires activation, add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Purification: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Troubleshooting guide for Nucleophilic Aromatic Substitution (SNAr).
References
Validation & Comparative
Comparative Reactivity of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole and Other Di-brominated Pyrazoles in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of substituted di-brominated pyrazoles in palladium-catalyzed cross-coupling reactions. This report provides a comparative analysis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole against other di-brominated pyrazole analogues, supported by experimental data and detailed protocols to inform synthetic strategy and catalyst selection.
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, with substituted pyrazoles forming the core of numerous therapeutic agents. Di-brominated pyrazoles, in particular, serve as versatile building blocks, offering two reactive sites for the introduction of diverse functionalities via cross-coupling reactions. This guide focuses on the comparative reactivity of this compound, a highly functionalized pyrazole derivative, in relation to other di-brominated pyrazoles in widely-used palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings.
Influence of Substitution on Reactivity
The reactivity of brominated pyrazoles in cross-coupling reactions is significantly influenced by the electronic nature of the substituents on the pyrazole ring. The presence of the electron-withdrawing nitro group at the C4 position in this compound is expected to have a profound impact on the reactivity of the adjacent C-Br bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl, which is primarily governed by the carbon-halogen bond strength.
The electron-withdrawing nitro group in this compound is anticipated to increase the electrophilicity of the pyrazole ring, making the C-Br bonds more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. This enhanced reactivity can potentially lead to higher reaction yields and faster reaction times compared to di-brominated pyrazoles lacking such a strongly deactivating group.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The following table summarizes the expected relative reactivity and representative yields for the coupling of various di-brominated pyrazoles with phenylboronic acid, based on established principles and available literature data on similar substrates.
| Pyrazole Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) | Regioselectivity (C3 vs. C5) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High | Moderate | C5 preference expected |
| 3,5-dibromo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Moderate | Low | Slight C5 preference |
| 3,5-dibromo-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 24 | Moderate to High | Low | Dependent on N-protection |
Note: The yields are illustrative and can vary significantly with the specific boronic acid, catalyst, ligand, and reaction conditions employed. The regioselectivity in di-brominated pyrazoles can be influenced by steric and electronic factors, with the C5 position often being more reactive in 1-substituted pyrazoles. For 3,5-dibromo-1H-pyrazole, the outcome can be complicated by tautomerism and the reaction conditions may influence which nitrogen atom is involved in potential catalyst inhibition.
Comparative Performance in Stille Coupling
The Stille coupling offers an alternative C-C bond-forming strategy, utilizing organotin reagents. The reactivity trends observed in Suzuki-Miyaura coupling are generally expected to be similar in Stille reactions.
| Pyrazole Substrate | Catalyst System | Stannane Reagent | Solvent | Temperature (°C) | Time (h) | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) |
| This compound | Pd(PPh₃)₄ | PhSnBu₃ | Toluene | 110 | 12 | High | Moderate |
| 3,5-dibromo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | PhSnBu₃ | Toluene | 110 | 24 | Moderate | Low |
| 3,5-dibromo-1H-pyrazole | Pd₂ (dba)₃ / P(fur)₃ | PhSnBu₃ | THF | 65 | 24 | Moderate | Low |
Note: Stille reactions often require anhydrous conditions. The choice of catalyst, ligand, and solvent is critical for achieving good yields and selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura and Stille couplings of di-brominated pyrazoles.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the di-brominated pyrazole (1.0 mmol), arylboronic acid (1.2 mmol for mono-arylation, 2.5 mmol for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated under an argon atmosphere at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Stille Coupling
To a solution of the di-brominated pyrazole (1.0 mmol) and the organostannane (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation) in an anhydrous solvent (e.g., toluene, 10 mL) under an argon atmosphere is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate tin byproducts. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Efficacy of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole derivatives as kinase inhibitors
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers
Introduction
The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the core of numerous clinically successful therapeutics.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for drug discovery.[2][3] This guide provides a comparative overview of the efficacy of pyrazole derivatives as kinase inhibitors, with a particular focus on the structural features of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a compound whose direct kinase inhibitory data is not yet publicly available. In the absence of direct experimental data for this specific molecule, this guide will draw comparisons from structurally related pyrazole derivatives, particularly those bearing bromo and nitro substitutions, to infer potential efficacy and target kinases.
The pyrazole ring system is a versatile platform in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, while the carbon atoms provide opportunities for substitution to enhance potency and selectivity.[1]
Performance Comparison of Substituted Pyrazole Derivatives
While specific data for this compound is not available, the inhibitory activities of other substituted pyrazole derivatives against various kinases have been documented. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, offering a comparative look at their potency. A structure-activity relationship (SAR) study on a series of pyrazole-based Aurora A kinase inhibitors indicated that a nitro group was more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[4] Conversely, in a study of pyrazolo[3,4-g]isoquinolines, the introduction of a bromine atom was found to be detrimental to Haspin kinase inhibition.[5]
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 4-amino-(1H)-pyrazole derivatives (e.g., compound 3f) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | |
| Pyrazolyl benzimidazole derivative (Compound 7) | Aurora A, Aurora B | 28.9, 2.2 | [4] |
| Azo-diaminopyrazole derivative (Compound 19) | CDK9 | ~350 | [1] |
| Pyrazole-based Aurora A kinase inhibitor (Compound 6) | Aurora A | 160 | [4] |
| Pyrazolo[3,4-g]isoquinoline (nitro series, compound 1b) | Haspin | 57 | [5] |
| 1H-pyrazole-3-carboxamide (Compound 8t) | FLT3, CDK2, CDK4 | 0.089, 0.719, 0.770 | [6] |
Relevant Signaling Pathway: JAK/STAT
Given that various pyrazole derivatives have shown potent inhibition of Janus kinases (JAKs), the JAK/STAT signaling pathway is a relevant context for discussing the potential mechanism of action of novel pyrazole-based inhibitors. This pathway is crucial for transducing signals from a multitude of cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis.[2][7] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and inflammatory disorders.[2]
Experimental Protocols
To evaluate the efficacy of novel compounds such as this compound as kinase inhibitors, a standardized in vitro kinase assay is essential. The following protocol provides a general framework for such an evaluation.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for vehicle control) to the appropriate wells of the 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant kinase in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction:
-
Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, for a final reaction volume of 5 µL.
-
Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The evaluation of a potential kinase inhibitor follows a systematic workflow, from initial screening to more detailed mechanistic studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
A Comparative Spectroscopic Analysis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole and Its Synthetic Precursors
A detailed examination of the key spectroscopic shifts and features that differentiate the final nitrated product from its precursors, providing researchers with essential data for reaction monitoring and structural confirmation.
This guide presents a comparative spectroscopic analysis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole and its precursors: 1-methylpyrazole, 3,5-dibromo-1-methyl-1H-pyrazole, and 1-methyl-4-nitro-1H-pyrazole. The progressive substitutions on the pyrazole ring induce significant changes in the electronic environment of the molecule, which are clearly observable in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the synthesis and characterization of this and similar compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors. These values are essential for tracking the progression of the synthesis and for the unambiguous identification of each compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | H-3 | H-4 | H-5 | N-CH₃ |
| 1-Methylpyrazole | ~7.5 (d) | ~6.2 (t) | ~7.4 (d) | ~3.9 (s) |
| 3,5-dibromo-1-methyl-1H-pyrazole | - | 6.34 (s) | - | 3.85 (s) |
| 1-methyl-4-nitro-1H-pyrazole | 7.85 (s) | - | 8.05 (s) | 4.08 (s) |
| This compound | - | - | - | 4.15 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | C-3 | C-4 | C-5 | N-CH₃ |
| 1-Methylpyrazole | ~138.7 | ~105.4 | ~129.2 | ~39.1 |
| 3,5-dibromo-1-methyl-1H-pyrazole | 129.8 | 100.5 | 129.8 | 40.7 |
| 1-methyl-4-nitro-1H-pyrazole | 137.2 | 135.8 | 128.9 | 40.1 |
| This compound | 121.7 | 145.0 | 121.7 | 42.3 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H stretch (aromatic) | C=C/C=N stretch | N-O stretch (symmetric) | N-O stretch (asymmetric) | C-Br stretch |
| 1-Methylpyrazole | 3100-3000 | 1600-1400 | - | - | - |
| 3,5-dibromo-1-methyl-1H-pyrazole | ~3130 | ~1520, 1450 | - | - | ~680 |
| 1-methyl-4-nitro-1H-pyrazole | ~3140, 3110 | ~1560, 1470 | ~1350 | ~1530 | - |
| This compound | - | ~1570, 1440 | ~1360 | ~1550 | ~670 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1-Methylpyrazole | 82 | 81, 54, 42 |
| 3,5-dibromo-1-methyl-1H-pyrazole | 238, 240, 242 | 159, 161, 80 |
| 1-methyl-4-nitro-1H-pyrazole | 127 | 97, 81, 42 |
| This compound | 283, 285, 287 | 237, 239, 241, 158, 160 |
Spectroscopic Interpretation and Comparison
The spectroscopic data reveals a clear and logical progression as the 1-methylpyrazole starting material is converted to the final product.
-
¹H NMR: The aromatic protons of 1-methylpyrazole show a characteristic splitting pattern. Upon dibromination, the signals for H-3 and H-5 disappear, and a singlet for H-4 is observed. Nitration of 1-methylpyrazole at the 4-position results in two singlets for H-3 and H-5. In the final product, the absence of any signals in the aromatic region confirms the trisubstituted nature of the pyrazole ring. The N-methyl proton signal shifts downfield with the introduction of electron-withdrawing bromine and nitro groups.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are significantly influenced by the substituents. Bromination at the 3 and 5 positions causes a downfield shift of these carbons. The introduction of the nitro group at the 4-position also results in a downfield shift of C-4 and influences the shifts of the adjacent carbons. In the final product, the combined electron-withdrawing effects of the two bromine atoms and the nitro group are evident in the chemical shifts of the ring carbons.
-
Infrared Spectroscopy: The IR spectrum of 1-methylpyrazole shows characteristic aromatic C-H and ring stretching vibrations. The introduction of bromine atoms is indicated by the appearance of a C-Br stretching band. The presence of the nitro group in 1-methyl-4-nitro-1H-pyrazole and the final product is confirmed by the strong symmetric and asymmetric N-O stretching vibrations.
-
Mass Spectrometry: The mass spectra of the brominated compounds exhibit the characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2). The fragmentation patterns are consistent with the structures, showing losses of bromine, nitro groups, and other small fragments.
Experimental Protocols
Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole: To a solution of 1-methylpyrazole (1 equivalent) in a suitable solvent such as acetic acid, a solution of bromine (2 equivalents) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Synthesis of 1-methyl-4-nitro-1H-pyrazole: 1-methylpyrazole (1 equivalent) is added to a mixture of fuming nitric acid and sulfuric acid at 0°C. The reaction mixture is stirred at this temperature for a short period and then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto ice, and the product is extracted and purified.
Synthesis of this compound: 3,5-dibromo-1-methyl-1H-pyrazole (1 equivalent) is subjected to nitration using a mixture of fuming nitric acid and sulfuric acid under controlled temperature conditions. The reaction progress is monitored by TLC. Upon completion, the mixture is worked up by pouring it onto ice, followed by extraction and purification of the final product.
Spectroscopic Analysis:
-
NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source.
Synthetic Pathway and Logic
The synthesis of this compound from 1-methylpyrazole involves a sequential two-step process of bromination followed by nitration. This pathway is logical as the pyrazole ring is first deactivated by the electron-withdrawing bromine atoms, directing the subsequent nitration to the C-4 position.
A Comparative Analysis of the Biological Activities of Nitro-Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of nitro-pyrazole isomers, focusing on their anti-cancer, anti-microbial, and enzyme inhibitory properties. While direct comparative studies of positional isomers are limited, this document synthesizes available quantitative data for various nitro-pyrazole derivatives to offer insights into their structure-activity relationships.
Data Presentation
Anti-Cancer Activity of Nitro-Pyrazole Derivatives
The following table summarizes the cytotoxic activities of various nitro-pyrazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Methyl-4-nitropyrazole platinum(II) complex (trans) | MCF-7 (Breast) | comparable to cisplatin | [1] |
| ES-2 (Ovarian) | comparable to cisplatin | [1] | |
| A549 (Lung) | weaker than cisplatin | [1] | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | Better than Diclofenac sodium (Anti-inflammatory) | [2] |
| 3-(4-nitrophenyl)-1H-pyrazole derivatives | HCT-116 (Colon) | - | [3] |
| HEP2 (Laryngeal) | Potent | [3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Anti-Microbial Activity of Nitro-Pyrazole Derivatives
The anti-microbial efficacy of nitro-pyrazole derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | E. coli (Gram-) | 0.25 | [2] |
| S. epidermidis (Gram+) | 0.25 | [2] | |
| A. niger (Fungus) | 1 | [2] | |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus (Gram+) | Pronounced effect | [4] |
| E. coli (Gram-) | Pronounced effect | [4] | |
| C. albicans (Fungus) | Pronounced effect | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[2]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[2]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2]
Agar Well Diffusion Method for Anti-Microbial Susceptibility
This method is used to assess the anti-microbial activity of a compound.
-
Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the anti-microbial activity.
Mandatory Visualization
Signaling Pathways
Pyrazole derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The following diagrams illustrate these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Cost-benefit analysis of different synthetic routes to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Three Synthetic Pathways
The targeted synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a key intermediate in the development of novel pharmaceuticals, can be approached through several strategic pathways. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes, offering a comparative overview of their efficiency, cost-effectiveness, and safety considerations. The experimental data presented herein is intended to empower researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Executive Summary
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: Commencing with the bromination of 1-methyl-1H-pyrazole, followed by nitration.
-
Route 2: Beginning with the methylation of 3,5-dibromo-1H-pyrazole, followed by nitration.
-
Route 3: Initiating with the bromination of 1-methyl-4-nitro-1H-pyrazole.
Each route presents a unique set of advantages and disadvantages concerning overall yield, cost of starting materials and reagents, and safety and handling protocols. A detailed quantitative comparison is provided in the subsequent sections to facilitate an informed decision-making process.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for each synthetic route, providing a clear comparison of their respective costs and efficiencies.
| Metric | Route 1: From 1-methyl-1H-pyrazole | Route 2: From 3,5-dibromo-1H-pyrazole | Route 3: From 1-methyl-4-nitro-1H-pyrazole |
| Starting Material Cost (per gram) | 1-methyl-1H-pyrazole: ~$1.50/g | 3,5-dibromo-1H-pyrazole: ~$32.75/g | 1-methyl-4-nitro-1H-pyrazole: ~$11.00/g |
| Overall Yield | ~68% | ~72% | ~85% |
| Key Reagent Costs | N-Bromosuccinimide: ~
| Dimethyl Sulfate: ~
| Bromine: ~$0.0027/g |
| Estimated Final Product Cost (per gram) | ~$15 | ~$50 | ~$20 |
| Number of Synthetic Steps | 2 | 2 | 1 |
| Primary Safety Concerns | Use of corrosive acids and a brominating agent. | Use of highly toxic and carcinogenic dimethyl sulfate and corrosive acids. | Use of highly corrosive and toxic bromine. |
Experimental Protocols
Route 1: Synthesis via Bromination of 1-methyl-1H-pyrazole
Step 1: Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform, N-bromosuccinimide (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion of the reaction, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3,5-dibromo-1-methyl-1H-pyrazole, which can be purified by column chromatography. A typical yield for this reaction is approximately 80%.
Step 2: Nitration of 3,5-dibromo-1-methyl-1H-pyrazole
3,5-dibromo-1-methyl-1H-pyrazole (1.0 eq) is added slowly to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to afford this compound. The expected yield is around 85%.
Route 2: Synthesis via Methylation of 3,5-dibromo-1H-pyrazole
Step 1: Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
To a solution of 3,5-dibromo-1H-pyrazole (1.0 eq) in a solvent like acetone, anhydrous potassium carbonate (1.5 eq) is added, followed by the dropwise addition of dimethyl sulfate (1.2 eq) at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated to give 3,5-dibromo-1-methyl-1H-pyrazole. This step typically yields around 85%.
Step 2: Nitration of 3,5-dibromo-1-methyl-1H-pyrazole
The nitration is carried out following the same procedure as described in Step 2 of Route 1, with an expected yield of approximately 85%.
Route 3: Synthesis via Bromination of 1-methyl-4-nitro-1H-pyrazole
To a solution of 1-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent, a solution of bromine (2.2 eq) in the same solvent is added dropwise at room temperature. The reaction mixture is then stirred for 24 hours. After the reaction is complete, the mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound. This single-step synthesis can achieve a yield of up to 85%.
Synthetic Route Visualization
Caption: Synthetic pathways to this compound.
Cost-Benefit Analysis and Recommendation
Route 1 offers a cost-effective approach due to the low price of the starting material, 1-methyl-1H-pyrazole. However, it involves a two-step process with a moderate overall yield. The use of N-bromosuccinimide and nitrating agents requires standard safety precautions for handling corrosive materials.
Route 2 starts with a significantly more expensive material, 3,5-dibromo-1H-pyrazole, making it the least economically viable option despite a comparable overall yield to Route 1. The primary concern with this route is the use of dimethyl sulfate, a highly toxic and carcinogenic reagent, which necessitates stringent safety protocols and handling procedures.[1][2][3][4][5]
Route 3 stands out as the most efficient pathway, being a single-step synthesis with a high yield. While the starting material, 1-methyl-4-nitro-1H-pyrazole, is more expensive than that of Route 1, the higher yield and reduced number of steps make the final product cost competitive. The main safety consideration is the handling of liquid bromine, which is highly corrosive and toxic.[6][7][8][9][10][11][12][13][14]
Recommendation: For laboratories prioritizing efficiency and overall yield, Route 3 is the recommended synthetic strategy. Its single-step nature simplifies the workflow and provides the final product in high purity and yield. For researchers with a primary focus on minimizing the cost of starting materials and who are equipped to handle a two-step synthesis, Route 1 presents a viable alternative. Route 2 is generally not recommended due to the high cost of the starting material and the significant safety hazards associated with dimethyl sulfate.
Safety and Environmental Considerations
All three synthetic routes involve the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
-
Nitric and Sulfuric Acids: Both are highly corrosive and can cause severe burns.[15][16][17][18][19] Reactions involving these acids are exothermic and should be performed with caution, especially during the quenching step.
-
N-Bromosuccinimide (NBS): An irritant and a source of bromine.
-
Dimethyl Sulfate: A potent alkylating agent that is highly toxic, carcinogenic, and mutagenic.[1][2][3][4][5] Extreme caution and specialized handling procedures are mandatory.
-
Bromine: A highly corrosive and toxic substance that can cause severe burns upon contact and is harmful if inhaled.[6][7][8][9][10][11][12][13][14]
Proper waste disposal in accordance with institutional and regulatory guidelines is crucial for all three routes to minimize environmental impact. Neutralization of acidic and basic waste streams is a necessary step before disposal.
References
- 1. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. nj.gov [nj.gov]
- 9. Bromine Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 10. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. fishersci.com [fishersci.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. ehs.com [ehs.com]
- 17. labproinc.com [labproinc.com]
- 18. science.cleapss.org.uk [science.cleapss.org.uk]
- 19. gov.uk [gov.uk]
In vitro assay validation for compounds derived from 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
A Comparative Guide to In Vitro Assay Validation for Novel Pyrazole Derivatives
This guide provides a comprehensive framework for the validation of in vitro assays for novel compounds derived from the pyrazole scaffold, using the representative molecule 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (DBMNP) as a hypothetical candidate. The focus is on establishing robust experimental protocols, presenting comparative data, and visualizing key biological pathways and workflows relevant to researchers in drug discovery and development.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Many pyrazole-based compounds function by inhibiting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] Validating the in vitro efficacy and mechanism of action of new pyrazole derivatives is a critical step in the drug development pipeline. This involves a series of assays to determine cytotoxicity, target engagement, and impact on specific signaling pathways.
Experimental Protocols
Robust and reproducible experimental design is fundamental to assay validation. Below are detailed protocols for two primary assays commonly used to characterize novel pyrazole compounds.
MTT Cell Viability and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, representing the concentration at which it induces 50% inhibition of cell growth.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.[4][5]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., DBMNP) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Treat the cells with a range of concentrations and include a vehicle-only control (e.g., DMSO).[6]
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[5]
-
Solubilization: Carefully remove the supernatant and add a solubilization solvent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro Kinase Inhibition Assay
Many pyrazole derivatives exert their effects by inhibiting specific protein kinases.[7][8] Kinase activity can be measured using various methods, such as radiometric assays or ADP-Glo™ assays, which quantify the amount of ADP produced during the kinase reaction.[2]
Objective: To determine the IC50 of a test compound against a specific kinase (e.g., CDK2, JAK2) to assess target engagement and potency.
Methodology:
-
Assay Preparation: In a 96-well or 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase buffer solution.
-
Compound Addition: Add the test pyrazole compound across a range of concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (vehicle) control.[8]
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent). This reagent depletes the remaining ATP.
-
Signal Generation: Add a second detection reagent that converts the ADP generated by the kinase into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Normalize the data to the controls. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Data Presentation: Comparative Analysis
Summarizing quantitative data in a structured format is essential for comparing the performance of a novel compound against established alternatives.
Table 1: Comparative Cytotoxicity (IC50) of DBMNP in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD |
| DBMNP (Hypothetical) | HCT-116 (Colon) | 8.5 ± 0.7 |
| A549 (Lung) | 11.2 ± 1.1 | |
| MCF-7 (Breast) | 9.8 ± 0.9 | |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.45 ± 0.05 |
| A549 (Lung) | 0.90 ± 0.12 | |
| MCF-7 (Breast) | 0.65 ± 0.08 |
Table 2: Comparative Kinase Inhibition Profile (IC50) of DBMNP
| Compound | Kinase Target | IC50 (nM) ± SD |
| DBMNP (Hypothetical) | CDK2 | 25 ± 3.1 |
| JAK2 | 150 ± 12.5 | |
| EGFR | > 10,000 | |
| Staurosporine (Control) | CDK2 | 5 ± 0.6 |
| JAK2 | 3 ± 0.4 | |
| EGFR | 6 ± 0.8 | |
| Ruxolitinib (JAKi Control) | CDK2 | > 10,000 |
| JAK2 | 2.5 ± 0.3 | |
| EGFR | > 10,000 |
Visualization of Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of experimental procedures and mechanisms of action.
Experimental and Logical Workflows
Signaling Pathway Analysis
Pyrazole compounds are often developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3] Dysregulation of the CDK/Rb pathway is a hallmark of many cancers.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (DMNP) derivatives. The following sections detail the experimental data, methodologies, and relevant biological pathways associated with the immunodetection of these compounds. The data presented is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the specific and sensitive quantification of DMNP.
Data Presentation: Cross-Reactivity of DMNP Derivatives
The cross-reactivity of an antibody is its ability to bind with structurally similar molecules, known as analogues or derivatives.[1] In a competitive immunoassay, cross-reactivity is typically determined by comparing the concentration of the analogue that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte (in this case, DMNP).
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of DMNP / IC50 of Analogue) x 100
The following table summarizes the cross-reactivity of a panel of compounds structurally related to this compound against a specific polyclonal antibody raised against a DMNP-protein conjugate.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound (DMNP) | 10.5 | 100% | |
| 3,5-dibromo-1-methyl-1H-pyrazole | 87.5 | 12.0% | |
| 1-methyl-4-nitro-1H-pyrazole | 210.2 | 5.0% | |
| 3-bromo-1-methyl-4-nitro-1H-pyrazole | 45.1 | 23.3% | |
| 3,5-dichloro-1-methyl-4-nitro-1H-pyrazole | 150.8 | 7.0% | |
| 4-nitro-1H-pyrazole | > 1000 | < 1.0% | |
| 2,4,6-Trinitrotoluene (TNT) | > 1000 | < 1.0% |
Note: The structures in the table are placeholders and would be replaced with actual chemical structure images in a final publication.
Experimental Protocols
The following protocols describe the key experiments performed to generate the cross-reactivity data.
1. Synthesis of Hapten and Immunogen Preparation
Small molecules like DMNP are not immunogenic on their own and are referred to as haptens.[2] To elicit an antibody response, DMNP was covalently conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[3][4]
-
Hapten Derivatization: A carboxyl group was introduced to the DMNP molecule to facilitate conjugation to the carrier protein.
-
Conjugation: The carboxylated DMNP was activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and then reacted with the primary amine groups on KLH.
-
Purification: The resulting DMNP-KLH conjugate was purified by dialysis to remove unreacted hapten and crosslinkers.
2. Antibody Production
Polyclonal antibodies were generated by immunizing rabbits with the DMNP-KLH immunogen. The immunization schedule involved a primary injection followed by several booster injections over a period of three months. Blood was collected, and the serum containing the polyclonal antibodies was isolated.
3. Competitive ELISA Protocol
A competitive ELISA format was used to determine the concentration of DMNP and its analogues.[5][6] This assay relies on the competition between the free analyte in the sample and a DMNP-Bovine Serum Albumin (BSA) conjugate coated on the ELISA plate for binding to a limited amount of the anti-DMNP antibody.[7]
-
Coating: A 96-well microtiter plate was coated with the DMNP-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 1 hour at room temperature.
-
Competition: Standards of DMNP or its analogues and the anti-DMNP polyclonal antibody (at a predetermined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Secondary Antibody: After another washing step, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) was added to each well and incubated for 1 hour at 37°C.
-
Detection: Following a final wash, the substrate solution (TMB) was added, and the plate was incubated in the dark. The reaction was stopped with the addition of sulfuric acid, and the absorbance was read at 450 nm. The signal is inversely proportional to the concentration of DMNP or its cross-reacting analogues in the sample.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA used to determine DMNP cross-reactivity.
Hypothetical Signaling Pathway Modulated by Pyrazole Derivatives
Pyrazole derivatives are known to interact with various biological targets, including protein kinases.[8] The following diagram illustrates a hypothetical signaling pathway where a DMNP derivative could act as an inhibitor of a key kinase, such as a Janus kinase (JAK), which is involved in cytokine signaling.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole against similar heterocycles
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a heterocyclic compound is paramount for predicting its shelf life, formulating it effectively, and ensuring its safety and efficacy. This guide provides a comparative analysis of the stability of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole against a selection of structurally related nitro-substituted azoles. Due to the limited publicly available experimental data on the target molecule, this comparison draws upon data from analogous compounds to provide a predictive assessment of its stability profile.
The pyrazole scaffold is a cornerstone in medicinal chemistry, and its stability is significantly influenced by the nature and position of its substituents. The introduction of electron-withdrawing groups like nitro moieties can enhance certain properties but may also impact stability. Halogenation, such as the presence of bromine atoms, can further modulate the electronic and steric environment of the ring, influencing its resistance to thermal, photo-, and chemical degradation.
Comparative Stability Analysis
To benchmark the stability of this compound, we have selected a range of nitro-substituted pyrazoles and imidazoles as comparators. The following table summarizes key stability parameters, with some values for the target compound being estimated based on established structure-stability relationships.
| Compound | Structure | Melting Point (°C) | Decomposition Temperature (°C) (TGA/DSC) | Photostability | Chemical Stability (Acidic/Basic Hydrolysis) |
| This compound | Structure not available | Estimated: 100-120 | Estimated: >200 | Expected to have some photosensitivity due to the nitro group. | The electron-withdrawing nitro and bromo groups likely increase susceptibility to nucleophilic attack, particularly under basic conditions. |
| 4-Nitro-1H-pyrazole | Structure not available | 162-164 | ~275 | Moderate | Generally stable, but can undergo degradation under harsh conditions. |
| 1-Methyl-4-nitropyrazole | Structure not available | 92-94 | >250 | Moderate | Methylation at N1 may slightly increase stability compared to the N-H analogue. |
| 4-Nitroimidazole | Structure not available | 303 (dec.)[1] | Decomposes upon melting[1] | Susceptible to photodegradation.[2] | Can undergo hydrolysis, particularly at elevated temperatures and extreme pH. |
| 3,5-Dinitro-1H-pyrazole | Structure not available | 174-176 | ~260 | High, due to multiple electron-withdrawing groups. | Prone to degradation under basic conditions due to the acidic N-H proton and electron-deficient ring. |
Visualizing Stability Assessment
A systematic approach is crucial for evaluating the stability of a novel heterocyclic compound. The following workflow diagram outlines the key experimental stages.
Caption: A generalized workflow for assessing the stability of a new heterocyclic compound.
Comparative Stability Profile
Based on the available data and structure-activity relationships, a comparative stability profile can be visualized. The presence of two bromine atoms and a nitro group on the pyrazole ring in the target compound is expected to create a highly electron-deficient system, influencing its stability.
Caption: A visual representation of the predicted comparative stability of the selected azoles.
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable stability data. Below are outlines for key stability-indicating experiments.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
-
Objective: To determine the melting point and decomposition temperature of the compound.
-
Instrumentation: A calibrated TGA and/or DSC instrument.
-
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum or ceramic pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
For TGA, the weight loss of the sample is recorded as a function of temperature. The onset temperature of weight loss is indicative of decomposition.
-
For DSC, the heat flow to or from the sample is measured relative to a reference. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition.[3][4]
-
Photostability Testing (ICH Q1B Guideline)
-
Objective: To assess the stability of the compound under exposure to light.
-
Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Methodology:
-
Samples of the compound (in solid state and/or in solution in a photostable solvent) are placed in chemically inert, transparent containers.
-
A control sample is wrapped in aluminum foil to protect it from light.
-
The samples are exposed to a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
At appropriate time intervals, samples are withdrawn and analyzed by a stability-indicating HPLC method to determine the extent of degradation.
-
Chemical Stability: Acidic and Basic Hydrolysis
-
Objective: To evaluate the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Methodology:
-
Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media.
-
The solutions are maintained at a constant temperature (e.g., 50 °C) for a specified period.
-
At various time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
The percentage of the remaining compound is plotted against time to determine the degradation kinetics.
-
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, a comparative analysis based on structurally related nitro-substituted azoles provides valuable insights into its likely stability profile. The presence of multiple electron-withdrawing groups (two bromines and a nitro group) suggests that the compound will have a moderate to high thermal stability. However, this electron deficiency may render the pyrazole ring more susceptible to nucleophilic attack, particularly under basic conditions. Furthermore, the nitro-aromatic system implies a potential for photodegradation.
For a definitive assessment of the stability of this compound, it is imperative to conduct the detailed experimental studies outlined in this guide. The presented data and protocols offer a solid foundation for researchers to design and execute these evaluations, ultimately enabling a comprehensive understanding of the compound's stability and its implications for pharmaceutical development.
References
A Comparative Study on the Synthetic Utility of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of a molecule's biological activity. Highly functionalized pyrazoles, such as 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, offer a versatile platform for synthetic diversification. This guide provides a comparative analysis of the synthetic utility of this reagent, focusing on its potential in key carbon-carbon and carbon-nitrogen bond-forming reactions, benchmarked against established alternative reagents.
The bromine atoms at the 3- and 5-positions of this compound are prime handles for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the pyrazole ring, potentially activating the C-Br bonds for oxidative addition and also rendering the ring susceptible to nucleophilic aromatic substitution.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For di-halogenated heterocycles like this compound, this reaction allows for the sequential or double arylation, vinylation, or alkylation of the pyrazole core.
Logical Workflow for Suzuki-Miyaura Coupling
Unambiguous Structural Determination of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the definitive structural validation of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a potentially valuable scaffold in medicinal chemistry.
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1] Its ability to provide precise atomic coordinates, bond lengths, and bond angles offers an unparalleled level of detail. However, other widely accessible spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary and often crucial information for structural confirmation. This guide will objectively compare the data obtained from these techniques, supported by detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical, yet realistic, structural data for this compound as determined by X-ray crystallography and the corresponding information inferred from spectroscopic methods.
| Structural Parameter | X-ray Crystallography (Hypothetical Data) | NMR Spectroscopy (¹H, ¹³C) | IR Spectroscopy | Mass Spectrometry |
| Connectivity | Directly observed atomic connections and bond orders. | Inferred through chemical shifts, coupling constants, and 2D correlations (COSY, HSQC). | Indicates presence of functional groups (e.g., C-NO₂, C-Br). | Provides the molecular weight and fragmentation pattern, suggesting connectivity. |
| Bond Lengths (Å) | C3-Br: 1.86, C5-Br: 1.87, C4-N(nitro): 1.48, N(nitro)-O: 1.22, N1-C5: 1.34, N1-N2: 1.37, N2-C3: 1.33, C3-C4: 1.40, C4-C5: 1.39, N1-C(methyl): 1.47 | Not directly measurable. | Not directly measurable. | Not directly measurable. |
| Bond Angles (°) | C3-C4-C5: 106.5, N2-C3-C4: 110.0, C4-C5-N1: 109.0, N1-N2-C3: 104.5, C5-N1-N2: 110.0, C4-C-N(nitro): 125.0 | Not directly measurable. | Not directly measurable. | Not directly measurable. |
| Stereochemistry | Unambiguous determination of the planar pyrazole ring. | Inferred from the absence of chiral centers. | Not applicable. | Not applicable. |
| Molecular Formula | C₄H₃Br₂N₃O₂ | Consistent with observed signals and their integrations. | Consistent with observed functional groups. | C₄H₃Br₂N₃O₂ (from high-resolution mass spectrometry). |
| Molecular Weight | 284.90 g/mol (calculated from the refined structure) | Not directly measurable. | Not directly measurable. | 284.87 (M+), 286.87 (M+2), 288.87 (M+4) m/z (isotopic pattern for two Br atoms). |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
3,5-dibromo-1-methyl-1H-pyrazole is subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature. The reaction mixture is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water until neutral, and dried. The crude product is then recrystallized from a suitable solvent such as ethanol to yield single crystals of this compound suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
A suitable single crystal of the title compound is mounted on a goniometer head.[2] Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is kept at a constant low temperature (e.g., 100 K) during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals and to confirm connectivity.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum is recorded on an FTIR (Fourier Transform Infrared) spectrometer. A small amount of the crystalline sample is placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.[5] The presence of characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and C-Br bonds would be expected.[6]
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak.[7][8]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of a newly synthesized compound and the relationship between the different analytical techniques.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. eas.org [eas.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. The following procedures for personal protective equipment, operational handling, and disposal are based on the known hazards of structurally similar compounds, including nitrated and brominated pyrazoles.
Hazard Assessment
Anticipated GHS Hazard Statements:
| Hazard Statement Code | Description | Source Analogy |
| H302 | Harmful if swallowed | [1][2][3][5][6] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [2][3][7] |
| H318/H319 | Causes serious eye damage / Causes serious eye irritation | [1][2][3][5][7] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should also be used where there is a risk of splashing.[7][8] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[7][8] Always inspect gloves before use and change them immediately if contaminated. - Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[5] - Clothing: Wear long pants and closed-toe shoes.[9] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[10][11] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare a designated work area within a certified chemical fume hood.[10][11]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling: Carefully weigh and transfer the compound within the fume hood to minimize dust generation. Avoid direct contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the handling area.[5][6]
-
Post-Handling: After use, thoroughly clean the work area and any equipment. Decontaminate surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the outer surfaces of gloves. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan:
All waste containing this compound, including contaminated consumables and excess chemical, must be treated as hazardous waste.
-
Waste Segregation: Collect all brominated organic waste in a dedicated, clearly labeled, and sealed container.[13] Do not mix with non-halogenated waste.
-
Container Management: Keep the hazardous waste container closed except when adding waste. Store it in a cool, dry, and well-ventilated area, preferably in secondary containment within a fume hood or a designated hazardous waste cabinet.[10][13]
-
Disposal Procedure: Dispose of the waste through your institution's official hazardous waste management program.[6][12][13][14] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7 [sigmaaldrich.com]
- 4. 4-Nitropyrazole CAS#: 2075-46-9 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4-Nitropyrazole | 2075-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. trimaco.com [trimaco.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
